Methylaminoformyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRYSIXDUIAUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214787 | |
| Record name | Methylcarbamoyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60214787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6452-47-7 | |
| Record name | Methylcarbamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methylcarbamoyl chloride | |
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| Record name | 6452-47-7 | |
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| Record name | Methylcarbamoyl chloride | |
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| Record name | Methylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.594 | |
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Foundational & Exploratory
An In-depth Technical Guide to Methylaminoformyl Chloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylaminoformyl chloride (CAS No. 6452-47-7), also known as N-methylcarbamoyl chloride, is a highly reactive chemical intermediate pivotal in synthetic organic chemistry. Its utility spans the pharmaceutical, agrochemical, and dye industries, primarily serving as a potent electrophile for the introduction of the methylcarbamoyl moiety. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development professionals.
Chemical Structure and Identification
This compound is a simple yet versatile acyl chloride. Its structure consists of a central carbonyl group bonded to a methylamino group and a chlorine atom. This arrangement makes the carbonyl carbon highly susceptible to nucleophilic attack, which is the basis of its reactivity.
Table 1: Structural and Identification Data for this compound
| Parameter | Value | Reference(s) |
| IUPAC Name | N-methylcarbamoyl chloride | [1] |
| CAS Number | 6452-47-7 | [2][3] |
| Molecular Formula | C₂H₄ClNO | [2][3] |
| Molecular Weight | 93.51 g/mol | [1] |
| Canonical SMILES | CNC(=O)Cl | [2] |
| InChI | InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5) | [2][3] |
| InChIKey | GRRYSIXDUIAUGY-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
This compound is a volatile and moisture-sensitive compound. There is some discrepancy in the literature regarding its physical state at room temperature, with sources describing it as both a colorless liquid and a white crystalline solid.[2] This is consistent with its reported melting point of 45°C, suggesting it can exist in either state depending on ambient conditions.[3][4][5]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White crystalline solid or colorless liquid with a pungent odor | [2][6] |
| Melting Point | 45°C (decomposes) | [3][4][5] |
| Boiling Point | 93°C (decomposes) | [3][5] |
| Density (Predicted) | 1.185 ± 0.06 g/cm³ | [3] |
| Water Solubility | Soluble, but decomposes | [2][4] |
| Solubility in Organic Solvents | Soluble in acetonitrile, DMSO, carbon tetrachloride, chlorobenzene; slightly soluble in chloroform | [3][4] |
| pKa (Predicted) | 10.67 ± 0.46 | [2][3] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
Stability and Storage: The compound is highly sensitive to air, moisture, and heat.[3][4] It is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to keep it in a desiccated environment at 2-8°C.[2][3]
Spectroscopic Profile
Detailed, publicly available spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry peak lists are scarce. Commercial suppliers note that analytical data is not always collected for this compound due to its reactive nature.[7] However, a quality control document specifies that the infrared spectrum should conform to its known structure, indicating that a carbonyl (C=O) stretching band would be a prominent feature. PubChem indicates the availability of a GC-MS spectrum, though the data is not directly accessible.[1]
Reactivity and Chemical Applications
The primary utility of this compound lies in its function as a carbamoylating agent. The electron-withdrawing chlorine atom renders the carbonyl carbon highly electrophilic, making it reactive toward a wide range of nucleophiles such as alcohols, amines, and thiols to form stable carbamate, urea, and thiocarbamate linkages, respectively.
This reactivity is harnessed in several key industrial and laboratory applications:
-
Agrochemicals: It is a crucial intermediate in the production of numerous carbamate insecticides, including carbaryl, carbofuran, isoprocarb, and methomyl.[3][4]
-
Pharmaceuticals: The compound is used in the synthesis of various active pharmaceutical ingredients (APIs). Notable examples include its use in creating carbamate derivatives as potential acetylcholinesterase inhibitors for treating neurological disorders and in the synthesis of acylprolinamides, a class of antibacterial agents.[3][4]
Figure 1. General reaction pathway of this compound with nucleophiles.
Experimental Protocols: Synthesis
The industrial synthesis of this compound is primarily achieved through the reaction of methylamine with phosgene.[3][4] This process is hazardous and requires specialized equipment to handle the toxic gaseous reactants at high temperatures.
Protocol: Gas-Phase Synthesis of this compound [3][4][8]
-
Reactant Preparation: A 40% aqueous solution of methylamine is vaporized and subsequently dried to yield gaseous methylamine. Phosgene gas (typically 60-70% content) is sourced separately.
-
Preheating: The gaseous methylamine and phosgene are fed into separate preheaters. The methylamine stream is heated to 220-260°C, and the phosgene stream is heated to 200-240°C.
-
Reaction: The preheated gases are mixed, often in a Venturi-type reactor, at a molar ratio of approximately 1:1.3 (methylamine to phosgene). The synthesis reaction is carried out at a temperature of 280-300°C.
-
Reaction Equation: CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl
-
-
Product Isolation: The gaseous product stream, containing this compound and hydrogen chloride, is cooled. The product is isolated by one of two methods:
-
Solvent Absorption: The gas is bubbled through a cycling absorption system containing a cold (0-20°C) solvent, such as carbon tetrachloride or chlorobenzene, to yield a solution of the final product.
-
Condensation: The gas stream is cooled to below 35-40°C to directly condense the this compound as a liquid product.
-
Figure 2. Industrial synthesis workflow for this compound.
Safety and Handling
This compound is a hazardous substance that must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, preferably within a fume hood. It is classified as harmful if swallowed and is irritating to the skin, eyes, and respiratory system.[2] Due to its reactivity with water, spills should not be cleaned with water; an inert absorbent material should be used.
Conclusion
This compound is a foundational building block in modern organic synthesis. Its high reactivity, governed by the electrophilic carbamoyl chloride group, allows for the efficient construction of carbamates and ureas, which are prevalent motifs in agrochemicals and pharmaceuticals. While its hazardous and unstable nature demands careful handling, its utility as a chemical intermediate is well-established. This guide has summarized its core structural, physical, and chemical properties to aid researchers in its safe and effective application.
References
- 1. Methylcarbamoyl chloride | C2H4ClNO | CID 80931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 6452-47-7 [chemicalbook.com]
- 4. This compound-Application_Chemicalbook [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound, WHITE CRYSTALS [chemicalbook.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide to N-methylcarbamoyl chloride (CAS: 6452-47-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylcarbamoyl chloride (CAS number 6452-47-7) is a reactive chemical intermediate pivotal in the synthesis of a variety of commercially significant compounds. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its primary applications. While its predominant use lies in the production of carbamate insecticides, the reactivity of the carbamoyl chloride moiety and the biological mechanism of its derivatives offer relevant insights for professionals in drug development, particularly in the context of acetylcholinesterase inhibition. This document consolidates quantitative data, reaction mechanisms, and safety protocols to serve as a thorough resource for laboratory and industrial applications.
Physicochemical Properties
N-methylcarbamoyl chloride is a white crystalline solid at room temperature and is soluble in various organic solvents.[1] It is sensitive to moisture and high temperatures, which can lead to decomposition.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 6452-47-7 | [2] |
| Molecular Formula | C₂H₄ClNO | [1] |
| Molecular Weight | 93.51 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 45 °C | [1][2] |
| Boiling Point | 93 °C (decomposes) | [1][2] |
| Density | 1.185 g/cm³ (predicted) | [1] |
| Solubility | Soluble in benzene and other organic solvents | [1] |
| InChI Key | GRRYSIXDUIAUGY-UHFFFAOYSA-N | [2] |
| SMILES | CNC(=O)Cl | [3] |
Synthesis of N-methylcarbamoyl chloride
The industrial synthesis of N-methylcarbamoyl chloride is primarily achieved through the reaction of methylamine with phosgene.[1]
General Synthesis Workflow
The synthesis process involves the gas-phase reaction of preheated methylamine and phosgene, followed by cooling or absorption in a solvent to isolate the product.
Caption: Industrial synthesis workflow for N-methylcarbamoyl chloride.
Experimental Protocol: General Laboratory Scale Synthesis
Caution: This reaction involves highly toxic phosgene and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
-
Preparation: A 40% aqueous solution of methylamine is vaporized and the resulting gas is dried.
-
Reaction Setup: The dried methylamine gas and phosgene gas are preheated separately. Methylamine is heated to 220-260 °C and phosgene to 200-240 °C.
-
Synthesis: The preheated gases are mixed in a reaction tube or venturi reactor at a temperature of 280-300 °C. A typical molar ratio of methylamine to phosgene is 1:1.3.[1]
-
Product Isolation: The resulting N-methylcarbamoyl chloride gas is then either:
-
Cooled to below 40 °C to obtain the liquid product.
-
Absorbed in a suitable solvent like carbon tetrachloride or chlorobenzene at 0-20 °C to yield a solution of the product.[1]
-
-
Purification: The crude product can be purified by vacuum distillation.
Chemical Reactivity and Mechanisms
N-methylcarbamoyl chloride is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution. The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles.
General Reaction Mechanism: Nucleophilic Addition-Elimination
The reaction with nucleophiles such as alcohols, amines, and water typically proceeds through a two-step addition-elimination mechanism.
Caption: Nucleophilic addition-elimination mechanism of N-methylcarbamoyl chloride.
Key Reactions
-
Hydrolysis: Reaction with water yields the unstable N-methylcarbamic acid, which readily decarboxylates to form methylamine and carbon dioxide.
-
Alcoholysis: Reaction with alcohols or phenols produces stable N-methylcarbamate esters. This is the key reaction for the synthesis of carbamate insecticides.
-
Aminolysis: Reaction with primary or secondary amines yields substituted ureas.
Applications in Synthesis
The primary application of N-methylcarbamoyl chloride is as a precursor in the synthesis of N-methylcarbamate insecticides.
Synthesis of Carbofuran
Carbofuran is a broad-spectrum insecticide synthesized from 2,3-dihydro-2,2-dimethyl-7-benzofuranol and N-methylcarbamoyl chloride.
Experimental Workflow for Carbofuran Synthesis
Caption: Experimental workflow for the synthesis of Carbofuran.
Experimental Protocol: Synthesis of a Carbamate Ester
This protocol is a general representation of the synthesis of a carbamate ester, such as Carbofuran, using N-methylcarbamoyl chloride.
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the phenolic substrate (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of N-methylcarbamoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Relevance to Drug Development
While N-methylcarbamoyl chloride is predominantly used in the agrochemical industry, the carbamate functional group it helps to create is a key structural motif in many pharmaceutical agents. The mechanism of action of carbamate insecticides—inhibition of acetylcholinesterase (AChE)—is a critical area of study in neuropharmacology.
Signaling Pathway: Acetylcholinesterase Inhibition
Carbamate-containing compounds, including many insecticides derived from N-methylcarbamoyl chloride, act as inhibitors of acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors.
Caption: Mechanism of acetylcholinesterase inhibition by carbamates.
This mechanism is highly relevant to drug development for conditions such as Alzheimer's disease, where enhancing cholinergic neurotransmission is a therapeutic goal. For instance, the drug Rivastigmine, used to treat Alzheimer's, is a carbamate inhibitor of AChE, synthesized using the related N-ethyl-N-methylcarbamoyl chloride.[4] This highlights the importance of understanding the synthesis and reactivity of carbamoyl chlorides for medicinal chemists and drug development professionals.
Analytical Methods
The purity and reaction progress of N-methylcarbamoyl chloride and its derivatives are typically monitored by chromatographic and spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for assessing the purity of the volatile N-methylcarbamoyl chloride and for monitoring its reactions.
-
-
¹H NMR: A signal corresponding to the methyl protons (H₃C-N) and a broad signal for the amine proton (-NH-).
-
¹³C NMR: Signals for the methyl carbon and the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: Expected to show a strong absorption band for the carbonyl group (C=O) stretching vibration.
Safety and Handling
N-methylcarbamoyl chloride is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed and is a suspected irritant to the eyes, skin, and respiratory tract. It is also moisture-sensitive and can decompose to release toxic gases.[1]
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with water and moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.
-
Conclusion
N-methylcarbamoyl chloride is a versatile and reactive intermediate with significant industrial applications, particularly in the synthesis of carbamate insecticides. Its chemistry, centered around the nucleophilic acyl substitution of the carbamoyl chloride group, provides a foundation for the synthesis of a wide range of biologically active molecules. For researchers and professionals in drug development, an understanding of this compound and its derivatives is valuable, not only for the synthesis of carbamate-containing structures but also for the insights it provides into the mechanism of acetylcholinesterase inhibition, a key target in neuropharmacology. Adherence to strict safety protocols is paramount when handling this reactive and hazardous compound.
References
An In-depth Technical Guide to the Synthesis of Methylaminoformyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylaminoformyl chloride, also known as methylcarbamoyl chloride, is a crucial chemical intermediate in the production of a wide array of fine chemicals, most notably carbamate pesticides and various pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of its synthesis, focusing on the reaction between methylamine and phosgene. It details both industrial manufacturing processes and a representative laboratory-scale protocol using a safer phosgene equivalent. This document includes tabulated physicochemical and spectroscopic data, detailed experimental procedures, and visualizations of the reaction pathway and experimental workflow to serve as a valuable resource for professionals in research and development.
Introduction
This compound (C₂H₄ClNO) is a reactive organic compound characterized by its acyl chloride and amine functionalities.[3] Its high reactivity makes it an excellent electrophile for introducing the methylcarbamoyl moiety into various molecules. This property is extensively utilized in the agrochemical industry for the synthesis of insecticides like carbaryl and carbofuran, and in the pharmaceutical sector for the development of drugs, including acetylcholinesterase inhibitors.[1][2] The primary industrial route to this compound involves the direct reaction of methylamine with phosgene, a highly toxic and hazardous gas.[4] Due to the significant safety concerns associated with phosgene, laboratory-scale syntheses often employ safer alternatives such as triphosgene.[5] This guide will cover both methodologies, providing detailed insights into the reaction chemistry, process parameters, and safety considerations.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₄ClNO | [3] |
| Molecular Weight | 93.51 g/mol | [3] |
| CAS Number | 6452-47-7 | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 93-95 °C | |
| Boiling Point | 93 °C (decomposes) | [3] |
| Solubility | Soluble in organic solvents such as benzene, carbon tetrachloride, and chlorobenzene. | [4] |
| Stability | Unstable at high temperatures; decomposes in the presence of water and alkalis. | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (Proton NMR) | Expected signals for the methyl protons (CH₃) and the amine proton (NH). The chemical shift of the methyl group would likely be around 2.8-3.0 ppm (doublet, coupled to NH), and the NH proton would appear as a broad quartet. |
| ¹³C NMR (Carbon NMR) | Expected signals for the methyl carbon (CH₃) and the carbonyl carbon (C=O). The methyl carbon would likely appear around 26-28 ppm, and the carbonyl carbon would be significantly downfield, in the range of 160-170 ppm. |
| IR (Infrared) Spectroscopy | A strong absorption band for the C=O (carbonyl) stretching of the acyl chloride, typically in the region of 1780-1740 cm⁻¹. An N-H stretching band would be expected around 3300 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 93. Isotope peaks for ³⁷Cl would also be present. |
Synthesis of this compound
Industrial Manufacturing Process: Reaction of Methylamine and Phosgene
The industrial production of this compound is typically carried out in a continuous gas-phase reaction between methylamine and phosgene at elevated temperatures.[4]
Reaction Equation:
CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl[4]
Process Description:
A 40% aqueous solution of methylamine is first vaporized and dried.[4] The gaseous methylamine is then mixed with phosgene gas, typically in a molar ratio of approximately 1:1.3.[4] Both gases are preheated to temperatures ranging from 200-260°C for methylamine and 200-240°C for phosgene.[4] The preheated gases are then introduced into a reactor where the synthesis occurs at a temperature of 280-300°C, yielding gaseous this compound.[4] The product stream is subsequently cooled and absorbed in a solvent like carbon tetrachloride or chlorobenzene at 0-20°C to form a solution of this compound.[3][4] Alternatively, the gaseous product can be cooled to below 35-40°C to obtain the liquid product directly.[3]
Table 3: Typical Industrial Process Parameters
| Parameter | Value | Reference(s) |
| Reactants | Methylamine (g), Phosgene (g) | [4] |
| Molar Ratio (CH₃NH₂:COCl₂) | ~ 1:1.3 | [4] |
| Methylamine Preheating Temp. | 220-260 °C | [4] |
| Phosgene Preheating Temp. | 200-240 °C | [4] |
| Reaction Temperature | 280-300 °C | [4] |
| Product Collection | Absorption in solvent at 0-20 °C or condensation below 35-40 °C | [3][4] |
Laboratory-Scale Synthesis Using Triphosgene
Due to the extreme toxicity of phosgene gas, a safer and more manageable alternative for laboratory-scale synthesis is the use of triphosgene (bis(trichloromethyl) carbonate), a stable solid that generates phosgene in situ.[5]
Reaction Equation (Overall):
3 CH₃NH₂ + (Cl₃CO)₂CO → 3 CH₃NHCOCl + 2 HCl
Experimental Protocol:
Materials:
-
Methylamine hydrochloride
-
Triphosgene
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, a suspension of methylamine hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared under a nitrogen atmosphere.
-
Triphosgene Addition: The flask is cooled to 0-5°C using an ice bath. A solution of triphosgene (0.34 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate.
-
The filtrate is carefully washed with a cold, saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain a white crystalline solid.
Visualizations
Reaction Pathway
The synthesis of this compound from methylamine and phosgene proceeds through a nucleophilic addition-elimination mechanism.
Caption: Nucleophilic attack of methylamine on phosgene forms a tetrahedral intermediate, which then eliminates hydrogen chloride to yield this compound.
Experimental Workflow (Laboratory Scale)
The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound using triphosgene.
Caption: A typical workflow for the laboratory synthesis of this compound using triphosgene as a phosgene surrogate.
Safety Considerations
The synthesis of this compound involves highly hazardous materials that require strict safety protocols.
-
Phosgene: Phosgene is an extremely toxic and corrosive gas.[6] All manipulations involving phosgene must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton), safety goggles, and a lab coat.[6][7] A phosgene detection system should be in place.[6] Emergency procedures for phosgene exposure must be established and clearly understood by all personnel.
-
Triphosgene: While a solid and therefore safer to handle than gaseous phosgene, triphosgene is also highly toxic and corrosive.[5] It should be handled with the same level of precaution as phosgene, in a fume hood with appropriate PPE.[8] Triphosgene can decompose to release phosgene, especially in the presence of moisture or at elevated temperatures.
-
Methylamine: Methylamine is a flammable and corrosive gas with a strong odor. It should be handled in a well-ventilated area.
-
Reaction Quenching and Waste Disposal: Any excess phosgene or triphosgene must be carefully quenched before disposal. This can be achieved by slowly adding the reaction mixture to a stirred, cooled solution of a base, such as aqueous sodium hydroxide or ammonia.[7] All chemical waste must be disposed of in accordance with local environmental regulations.
Conclusion
The synthesis of this compound from methylamine and phosgene is a well-established and industrially significant process. While the direct use of phosgene is efficient for large-scale production, its high toxicity necessitates stringent safety measures. For laboratory applications, the use of triphosgene offers a safer and more manageable alternative. This guide has provided a detailed overview of both synthetic approaches, including process parameters, a representative laboratory protocol, and essential safety information. The tabulated data and visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe and effective synthesis and handling of this important chemical intermediate.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. This compound | 6452-47-7 [chemicalbook.com]
- 4. This compound-Application_Chemicalbook [chemicalbook.com]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
Solubility Profile of N-methylcarbamoyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-methylcarbamoyl chloride in various organic solvents. Due to the compound's reactive nature, this document focuses on providing a qualitative solubility profile based on available data and chemical principles, alongside a detailed experimental protocol for the quantitative determination of its solubility.
Core Compound Properties
N-methylcarbamoyl chloride (CAS No. 6452-47-7) is a reactive chemical intermediate with the molecular formula C₂H₄ClNO.[1] It is a white to off-white solid at room temperature.[2] As a carbamoyl chloride, it is characterized by its susceptibility to hydrolysis and reaction with other nucleophiles, which necessitates careful handling and storage under inert and anhydrous conditions.[2][3]
Qualitative Solubility Profile
Table 1: Qualitative Solubility of N-methylcarbamoyl Chloride
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |
| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble[2] | These solvents are capable of dissolving polar compounds. N-methylcarbamoyl chloride is explicitly mentioned as being soluble in Acetonitrile and DMSO. |
| Weakly Polar Aprotic Solvents | Chloroform, Benzene | Slightly Soluble to Soluble[2] | N-methylcarbamoyl chloride is described as slightly soluble in Chloroform and soluble in Benzene.[2] |
| Non-Polar Solvents | Hexane, Toluene | Likely Sparingly Soluble | The polarity of the carbamoyl chloride group would limit solubility in highly non-polar solvents. |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive / Decomposes | N-methylcarbamoyl chloride is sensitive to moisture and will react with water and other protic solvents, leading to decomposition rather than simple dissolution.[2][3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable quantitative solubility data for N-methylcarbamoyl chloride, a carefully designed experimental protocol is essential. The following method is adapted from established procedures for reactive acyl chlorides and related compounds.
Objective: To determine the equilibrium solubility of N-methylcarbamoyl chloride in a given anhydrous organic solvent at a specified temperature.
Materials:
-
N-methylcarbamoyl chloride (high purity)
-
Anhydrous organic solvents of interest
-
Inert gas (Nitrogen or Argon)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Gas-tight syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for the experimental determination of solubility.
Procedure:
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (e.g., in a glovebox), add an excess amount of N-methylcarbamoyl chloride to a pre-weighed glass vial.
-
Add a known volume or mass of the desired anhydrous organic solvent to the vial.
-
Tightly seal the vial with a PTFE-lined cap.
-
Prepare several such vials for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The presence of undissolved solid N-methylcarbamoyl chloride should be visible.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a gas-tight syringe.
-
Immediately filter the aliquot through a chemically resistant syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.
-
Record the mass of the collected filtrate.
-
Dilute the filtrate to a known volume with the same anhydrous solvent.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or GC method.
-
Prepare a series of standard solutions of N-methylcarbamoyl chloride of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of N-methylcarbamoyl chloride in the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety and Handling Considerations
N-methylcarbamoyl chloride is a reactive and potentially hazardous compound. It is sensitive to air and moisture and can decompose to release toxic gases.[2] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for N-methylcarbamoyl chloride before handling.
Conclusion
While quantitative solubility data for N-methylcarbamoyl chloride in organic solvents is scarce in the literature, its chemical nature suggests solubility in a range of aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. The reactive nature of the compound necessitates strict adherence to anhydrous and inert handling conditions for accurate and safe experimentation.
References
spectroscopic data for methylaminoformyl chloride (NMR, IR, Mass Spec)
An In-depth Technical Guide on the Spectroscopic Data for Methylaminoformyl Chloride
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS: 6452-47-7), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data based on the compound's chemical structure, alongside detailed, generalized experimental protocols for data acquisition.
Data Presentation
The following tables summarize the predicted quantitative data for this compound. These predictions are based on the known structure of the molecule and typical spectroscopic values for similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.8 - 3.0 | Doublet | 3H | CH₃ |
| ~5.0 - 6.0 | Broad Singlet | 1H | NH |
Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The coupling between the NH proton and the methyl protons may be observed.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~25 - 30 | CH₃ |
| ~165 - 170 | C=O |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.
Table 3: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch |
| ~2950 | Medium | C-H Stretch (asymmetric) |
| ~2850 | Medium | C-H Stretch (symmetric) |
| ~1750 | Strong | C=O Stretch (acid chloride) |
| ~1550 | Medium | N-H Bend |
Sample preparation: Thin film or KBr pellet.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 93/95 | High | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |
| 58 | Medium | [M - Cl]⁺ |
| 57 | Medium | [CH₃NCO]⁺ |
| 30 | High | [CH₃NH]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to approximately 12 ppm, centered around 6 ppm.
-
A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.
-
The relaxation delay is set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.
-
The spectral width is set to approximately 200 ppm, centered around 100 ppm.
-
A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.
-
The relaxation delay is set to 2 seconds or more.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS or the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Approximately 1-2 mg of solid this compound is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film (for low melting solids or liquids): A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is applied to a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
thermal stability and decomposition products of N-methylcarbamoyl chloride.
An In-depth Technical Guide on the Thermal Stability and Decomposition Products of N-Methylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylcarbamoyl chloride (NMCC) is a reactive chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its thermal stability and decomposition pathways is critical for safe handling, process optimization, and ensuring product purity. This technical guide provides a comprehensive overview of the thermal behavior of N-methylcarbamoyl chloride, detailing its decomposition products, and outlining experimental protocols for its analysis. While specific kinetic data for NMCC is limited in publicly available literature, this guide also draws upon data from analogous compounds to provide a broader understanding of its reactivity.
Thermal Stability of N-Methylcarbamoyl Chloride
N-methylcarbamoyl chloride is known to be thermally labile. Information from various sources indicates that it can decompose at elevated temperatures, and in some cases, decomposition has been noted to occur at its melting point.
Table 1: Physical and Thermal Properties of N-Methylcarbamoyl Chloride
| Property | Value | Source |
| Molecular Formula | C₂H₄ClNO | [1] |
| Molecular Weight | 93.51 g/mol | [1] |
| Melting Point | 45 °C (with decomposition) | [2] |
| Boiling Point | 93 °C (decomposes) | [2] |
| Appearance | White to off-white solid | [2] |
Note: The decomposition at the melting point suggests that the solid-to-liquid phase transition provides sufficient energy to initiate thermal breakdown.
Monosubstituted carbamoyl chlorides, such as N-methylcarbamoyl chloride, are known to be less stable than their disubstituted counterparts and can decompose to form the corresponding isocyanate and hydrogen chloride.[3][4][5] This decomposition can occur under thermal stress.
Decomposition Products of N-Methylcarbamoyl Chloride
The thermal decomposition of N-methylcarbamoyl chloride can proceed through a primary pathway to yield methyl isocyanate and hydrogen chloride. However, under oxidative conditions (such as in a fire), a range of hazardous combustion products are formed.
Table 2: Decomposition Products of N-Methylcarbamoyl Chloride
| Decomposition Pathway | Products | Conditions |
| Primary Thermal Decomposition | Methyl Isocyanate (CH₃NCO), Hydrogen Chloride (HCl) | Inert atmosphere, elevated temperature |
| Hazardous Combustion | Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Chloride (HCl) | Presence of oxygen (fire) |
The primary decomposition pathway is of significant interest in synthetic chemistry, as it can be a route to the formation of highly reactive methyl isocyanate.[6][7]
Proposed Decomposition Pathway
The thermal decomposition of N-methylcarbamoyl chloride in an inert atmosphere is proposed to proceed via a unimolecular elimination reaction.
Caption: Proposed thermal decomposition of N-methylcarbamoyl chloride.
Experimental Protocols
Detailed experimental protocols for the thermal analysis of N-methylcarbamoyl chloride are not extensively reported. However, standard methodologies for thermal analysis can be applied.
Determination of Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[8][9][10]
Experimental Workflow:
Caption: Workflow for TGA and DSC analysis of N-methylcarbamoyl chloride.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of N-methylcarbamoyl chloride into a standard aluminum or ceramic TGA/DSC pan. Due to the compound's sensitivity to moisture, sample preparation should be conducted in a dry atmosphere (e.g., a glove box).
-
Instrument Setup: Place the sample pan in the TGA/DSC instrument.
-
Analysis Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample at a linear rate, for example, 10 °C/min, from ambient temperature to a final temperature above the expected decomposition, such as 200 °C.
-
-
Data Acquisition: Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the TGA thermogram, determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
From the DSC thermogram, identify any endothermic (melting) or exothermic (decomposition) events.
-
Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to separate and identify volatile and semi-volatile decomposition products.
Methodology:
-
Sample Decomposition:
-
Place a known amount of N-methylcarbamoyl chloride in a sealed reaction vial equipped with a septum.
-
Purge the vial with an inert gas.
-
Heat the vial in a controlled temperature block or oven at a temperature known to cause decomposition (determined by TGA/DSC).
-
After a set time, cool the vial to room temperature.
-
-
Headspace Analysis:
-
Using a gas-tight syringe, withdraw a sample of the headspace from the reaction vial.
-
Inject the headspace sample directly into the GC-MS.
-
-
GC-MS Conditions (Illustrative):
-
GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the expected products.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of, for example, m/z 30-300.
-
-
Product Identification:
-
Identify the decomposition products by comparing their mass spectra to a library of known spectra (e.g., NIST).
-
Confirm the identity of key products, such as methyl isocyanate, by analyzing an authentic standard under the same GC-MS conditions.
-
Safety Considerations
N-methylcarbamoyl chloride is a hazardous substance. Its thermal decomposition can release toxic and corrosive gases, including hydrogen chloride and the highly toxic methyl isocyanate. All work with this compound and its decomposition products should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
The thermal stability of N-methylcarbamoyl chloride is a critical parameter for its safe handling and use in chemical synthesis. It is known to decompose at relatively low temperatures, with a primary decomposition pathway leading to the formation of methyl isocyanate and hydrogen chloride. Under oxidative conditions, a mixture of hazardous gases is produced. The application of standard thermal analysis techniques such as TGA and DSC, coupled with product analysis by GC-MS, can provide detailed insights into its decomposition profile. This information is essential for researchers, scientists, and drug development professionals to mitigate risks and control reaction pathways involving this versatile chemical intermediate.
References
- 1. Methylcarbamoyl chloride | C2H4ClNO | CID 80931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4391758A - Process for methyl isocyanate production - Google Patents [patents.google.com]
- 7. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Technical Guide to Methylaminoformyl Chloride: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methylaminoformyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its various synonyms and nomenclature, summarizes its key physicochemical properties, and details a common experimental protocol for its synthesis.
Nomenclature and Synonyms
This compound is known by several names across different nomenclature systems and commercial suppliers. A clear understanding of these synonyms is crucial for effective literature review and chemical sourcing. The compound is systematically named based on IUPAC conventions, and it is also assigned a unique CAS Registry Number for unambiguous identification.
| Nomenclature System / Identifier | Name / Value | Reference |
| IUPAC Name | N-methylcarbamoyl chloride | [1] |
| CAS Registry Number | 6452-47-7 | [2][3][4][5] |
| Common Synonyms | Methylcarbamoyl chloride | [1] |
| N-Methylcarbamic chloride | [6] | |
| Methylcarbamic acid chloride | [3] | |
| N-(Chloroformyl)methylamine | [2][3] | |
| N-Methylchloroformamide | [2][3] | |
| Carbamic chloride, methyl- | [2][3] | |
| Carbamic chloride, N-methyl- | [2] | |
| EINECS Number | 229-253-7 | [1] |
| PubChem CID | 80931 | [1][2] |
| Molecular Formula | C2H4ClNO | [1][2][4][5][7] |
| InChI | InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5) | [1] |
| InChIKey | GRRYSIXDUIAUGY-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CNC(=O)Cl | [1][8][4] |
Physicochemical Properties
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Weight | 93.51 g/mol | [1][2] |
| Appearance | White crystals or colorless liquid | [7] |
| Melting Point | 45 °C (with decomposition) | [7][9] |
| Boiling Point | 93 °C (with decomposition) | [7][9] |
| Solubility | Soluble in water, acetonitrile, chloroform (slightly), DMSO, benzene, carbon tetrachloride, and chlorobenzene. | [7][9] |
| pKa | 10.67 ± 0.46 (Predicted) | [7] |
Experimental Protocol: Synthesis of this compound
The most common method for the preparation of this compound is the reaction of methylamine with phosgene.[7][9][10] The following is a detailed description of a typical experimental procedure.
Reaction: CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl[10]
Materials:
-
40% aqueous solution of methylamine
-
Phosgene (COCl₂)
-
Carbon tetrachloride or chlorobenzene (for absorption)
Procedure: [10]
-
Vaporize the 40% aqueous methylamine solution and subsequently dry the resulting gas.
-
Preheat the gaseous methylamine to 220-260 °C.
-
Preheat the phosgene gas to 200-240 °C.
-
Introduce the preheated methylamine and phosgene into a reactor. A common molar ratio of methylamine to phosgene is 1:1.3.
-
The reaction is carried out at a temperature of 280-300 °C to produce gaseous this compound.
-
The product gas is then absorbed in a circulating solution of carbon tetrachloride or chlorobenzene at 0-20 °C. This results in an approximately 10% solution of this compound.
-
Alternatively, the gaseous product can be cooled to below 35-40 °C to obtain the liquid product directly.
Safety Precautions: Phosgene is an extremely toxic gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety measures and personal protective equipment. This compound is also corrosive, an irritant, and harmful if swallowed.[2][8][11] It is unstable at high temperatures and decomposes in the presence of water and alkali.[7][9][10]
Nomenclature and Identifier Relationships
The following diagram illustrates the hierarchical and relational structure of the various names and identifiers for this compound.
Caption: Nomenclature hierarchy of this compound.
References
- 1. Methylcarbamoyl chloride | C2H4ClNO | CID 80931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 6452-47-7 [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. lookchem.com [lookchem.com]
- 6. N-Methylcarbamoyl chloride [oakwoodchemical.com]
- 7. chembk.com [chembk.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. This compound-Application_Chemicalbook [chemicalbook.com]
- 11. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Hydrolysis and Solvolysis Mechanisms of Methylaminoformyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylaminoformyl chloride, a monosubstituted carbamoyl chloride, is a reactive chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. Understanding its reactivity with nucleophiles, particularly water (hydrolysis) and other solvents (solvolysis), is crucial for its effective use and for controlling reaction outcomes. This guide provides a comprehensive overview of the mechanistic pathways governing the hydrolysis and solvolysis of this compound. While kinetic data for this specific compound is scarce in the literature, this document extrapolates from well-studied, structurally related N,N-dialkylcarbamoyl chlorides to propose the operative mechanisms. Detailed experimental protocols are provided to enable researchers to determine the kinetic parameters for this compound.
Introduction
Carbamoyl chlorides are a class of organic compounds characterized by the -N-C(=O)Cl functional group. Their reactivity is dominated by the electrophilic carbonyl carbon, making them susceptible to nucleophilic attack. The substitution pattern on the nitrogen atom significantly influences the reaction mechanism and rate. While N,N-disubstituted carbamoyl chlorides have been extensively studied, monosubstituted derivatives like this compound are less well-documented.[1][2]
This guide will delve into the two primary mechanistic pathways relevant to the hydrolysis and solvolysis of this compound: a dissociative SN1-like mechanism and a potential alternative pathway involving the formation of an isocyanate intermediate.
Solvolysis and Hydrolysis Mechanisms
The solvolysis of carbamoyl chlorides, where the solvent acts as the nucleophile, is generally understood to proceed through a dissociative, SN1-like mechanism.[3] This pathway involves the rate-determining formation of a resonance-stabilized carbamoyl cation, which is then rapidly captured by the solvent.
Dissociative (SN1-like) Mechanism
The generally accepted mechanism for the solvolysis of carbamoyl chlorides in polar protic solvents is a two-step process:
-
Ionization: The carbon-chlorine bond heterolytically cleaves in the rate-determining step to form a planar, resonance-stabilized N-methylcarbamoyl cation and a chloride ion. The nitrogen's lone pair of electrons delocalizes to stabilize the positive charge on the carbonyl carbon.
-
Nucleophilic Attack: A solvent molecule (e.g., water for hydrolysis, an alcohol for alcoholysis) acts as a nucleophile and rapidly attacks the carbocation intermediate.
-
Deprotonation: A subsequent deprotonation step yields the final product. In the case of hydrolysis, this is the unstable N-methylcarbamic acid, which readily decarboxylates to methylamine and carbon dioxide.[4] In alcoholysis, a stable carbamate ester is formed.[5]
References
In-Depth Technical Guide on the Health Hazards and Toxicity of Methylaminoformyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health hazards and toxicity data for methylaminoformyl chloride (CAS No. 6452-47-7), also known as methylcarbamoyl chloride. The information is intended for researchers, scientists, and professionals in drug development who may handle or conduct research with this compound.
Executive Summary
This compound is a reactive chemical intermediate used in the synthesis of various compounds.[1][2] It is classified as an alkylating agent and poses significant health risks.[3][4] The primary hazards include acute toxicity, skin and eye irritation, and carcinogenicity. This document summarizes the available quantitative toxicity data, details key experimental protocols from pivotal studies, and outlines the current understanding of its mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Methylcarbamoyl chloride, N-methylcarbamoyl chloride | [5] |
| Molecular Formula | C₂H₄ClNO | |
| Molecular Weight | 93.51 g/mol | |
| Appearance | White to off-white solid | [5] |
| Melting Point | 45 °C | [5] |
| Boiling Point | 93 °C (decomposes) | [5] |
| Density | 1.185 g/cm³ | [5] |
| Solubility | Soluble in acetonitrile, chloroform (slightly), DMSO. Reacts with water. | [5] |
Health Hazard Information
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). It is also an irritant to the skin, eyes, and respiratory system.[6] As a direct-acting alkylating agent, it has been shown to be genotoxic and is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[3][7][8]
Quantitative Toxicity Data
Quantitative data on the acute toxicity of this compound is limited. The available information is summarized in the table below. For many endpoints, only qualitative classifications are available.
| Toxicity Endpoint | Species | Route | Value | Classification | Reference |
| LC50 | Rat | Inhalation | 0.8 mg/L (180 ppm) for 6 hours | High Acute Toxicity | [6] |
| LD50 | - | Oral | - | Category 4 (Harmful if swallowed) | |
| LD50 | - | Dermal | No data available | - | [5] |
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified dimethylcarbamoyl chloride (a closely related and often synonymously used compound) as "probably carcinogenic to humans" (Group 2A).[3] This is based on sufficient evidence of carcinogenicity in experimental animals.[3][7][8]
Summary of Carcinogenicity Studies
| Species | Route | Exposure | Findings | Reference |
| Rat (Sprague-Dawley) | Inhalation | 1 ppm (4.4 mg/m³), 6h/day, 5 days/week for 6 weeks | Nasal cancer | [3][6] |
| Hamster (Syrian Golden) | Inhalation | 1 ppm (4.4 mg/m³), 6h/day, 5 days/week for life | Squamous-cell carcinomas of the nasal cavity | [3][6] |
| Mouse (ICR/Ha Swiss) | Dermal | 2 mg in 0.1 mL acetone, 3 times/week for up to 615 days | Skin tumors (papillomas and carcinomas) | [3] |
Experimental Protocols
Inhalation Carcinogenicity Study in Rats (Snyder et al., 1986)
-
Objective: To assess the carcinogenic potential of inhaled dimethylcarbamoyl chloride in rats.
-
Test Substance: Dimethylcarbamoyl chloride.
-
Species and Strain: Male Sprague-Dawley rats.
-
Group Size: 50 animals in the exposure group and two control groups of 150 animals each.
-
Exposure Regimen: Whole-body exposure to an atmosphere of 1 ppm (4.4 mg/m³) for 6 hours per day, 5 days per week, for a total of 30 exposures.
-
Observation Period: The incidence of nasal cancer was observed at 480 and 600 days.
-
Endpoint: Histopathological examination for the presence of nasal tumors.
Inhalation Carcinogenicity Study in Hamsters (Sellakumar et al., 1980)
-
Objective: To evaluate the carcinogenicity of inhaled dimethylcarbamoyl chloride in hamsters.
-
Test Substance: Dimethylcarbamoyl chloride.
-
Species and Strain: Male Syrian golden hamsters, 8 weeks of age.
-
Group Size: 100 animals in the exposure group, with two control groups of 50 and 120 animals.
-
Exposure Regimen: Inhalation exposure to 1 ppm (4.4 mg/m³) for 6 hours per day, 5 days per week, for the lifetime of the animals.
-
Observation Period: Animals were observed for the development of neoplastic lesions from 406 to 770 days.
-
Endpoint: Histopathological examination of the nasal cavity for tumors.
Dermal Carcinogenicity Study in Mice (Van Duuren et al., 1974)
-
Objective: To determine the carcinogenic potential of dermally applied dimethylcarbamoyl chloride in mice.
-
Test Substance: Dimethylcarbamoyl chloride.
-
Species and Strain: Female ICR/Ha Swiss mice.
-
Group Size: 50 animals in the treatment group and three control groups of 50 mice each.
-
Application Regimen: Topical application of 2 mg of the test substance in 0.1 mL of acetone, three times per week, for up to 615 days.
-
Observation Period: Animals were observed for the development of skin tumors.
-
Endpoint: Macroscopic and microscopic examination of the application site for the presence of tumors.
Mechanism of Toxicity and Signaling Pathways
This compound is a direct-acting alkylating agent.[3] Its toxicity is attributed to its ability to covalently bind to nucleophilic sites in cellular macromolecules such as DNA, RNA, and proteins.[4] This alkylation can lead to DNA damage, mutations, and disruption of normal cellular processes, ultimately contributing to its carcinogenic effects.
The reaction mechanism for N,N-dialkylcarbamoyl chlorides can proceed through a unimolecular, S_N1-like pathway, especially in solvolysis reactions.[9] This involves the formation of a resonance-stabilized carbamoyl cation, which is a potent electrophile.
Caption: General mechanism of toxicity for this compound.
While the general mechanism of alkylation is understood, specific signaling pathways that are disrupted by this compound have not been extensively studied. However, it is known that DNA damage caused by alkylating agents can trigger various cellular responses, including the activation of DNA repair pathways, cell cycle arrest, and apoptosis. Key signaling pathways that are often implicated in the response to DNA damage include those involving p53, ATM/ATR, and MAPK.
Caption: Potential signaling pathways affected by DNA alkylation.
Reproductive and Developmental Toxicity
There is a significant lack of information regarding the reproductive and developmental toxicity of this compound.[10][11] No dedicated studies on these endpoints were identified in the publicly available literature. Given its genotoxic and carcinogenic properties, it is plausible that this compound could have adverse effects on reproduction and development, but this remains to be experimentally verified.
Handling and Safety Precautions
Due to its hazardous properties, this compound should be handled with extreme caution in a well-ventilated laboratory fume hood.[5] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[5] It is moisture-sensitive and will decompose upon contact with water, producing hydrochloric acid.[9] Therefore, it should be stored in a tightly sealed container in a cool, dry place.[5]
Conclusion
This compound is a hazardous chemical with demonstrated carcinogenic effects in animals. Its primary mechanism of toxicity is through direct alkylation of cellular macromolecules. While some acute toxicity data are available, there are significant data gaps, particularly in the areas of reproductive and developmental toxicity. Researchers and professionals working with this compound should adhere to strict safety protocols to minimize exposure and risk. Further research is warranted to fully elucidate its toxicological profile and the specific cellular pathways it affects.
References
- 1. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Dimethylcarbamoyl Chloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols: N-Methylcarbamoyl Chloride as a Reagent for Synthesizing Ureas and Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylcarbamoyl chloride is a reactive chemical intermediate widely utilized in organic synthesis. Its primary application lies in the introduction of the N-methylcarbamoyl moiety onto various nucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of N,N'-disubstituted ureas using N-methylcarbamoyl chloride. It also clarifies its reactivity towards carboxylic acids in the context of amide synthesis. Safety precautions, reaction parameters, and detailed workflows are provided to guide researchers in the effective and safe use of this reagent.
Safety and Handling Precautions
N-methylcarbamoyl chloride and related compounds are classified as corrosive, toxic, and moisture-sensitive .[1][2][3] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][5]
-
Moisture Sensitivity : The reagent reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[2][3] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]
-
Inhalation/Contact : Avoid breathing vapors or dust.[1][5] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Spills : In case of a spill, evacuate the area. Absorb the spill with an inert, dry material and place it in a suitable disposal container. Do not use water.[4]
-
Thermal Decomposition : Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[1]
Application 1: Synthesis of N-Methyl Ureas
The reaction of N-methylcarbamoyl chloride with primary or secondary amines is a direct and efficient method for synthesizing unsymmetrical, N-methylated ureas. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride.[3][6] A base, typically a tertiary amine like triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.[3]
General Reaction Scheme
Caption: Synthesis of N,N'-Disubstituted Ureas.
Experimental Protocol: Synthesis of a Disubstituted Urea
This protocol is adapted from the synthesis of N-hexyl-N-methyl-N'-phenylurea and is applicable for a general reaction between an amine and N-methylcarbamoyl chloride.[3]
Materials:
-
Primary or Secondary Amine (e.g., Aniline)
-
N-Methylcarbamoyl Chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and anhydrous DCM.
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Base Addition : Add triethylamine (1.1 eq) to the stirred solution.
-
Reagent Addition : Slowly add a solution of N-methylcarbamoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3][7]
-
Quenching : Upon completion, quench the reaction by adding deionized water.
-
Work-up : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure disubstituted urea.
Data Presentation: Urea Synthesis Parameters
The following table summarizes typical reaction conditions and yields for the synthesis of ureas from carbamoyl chlorides and amines, based on analogous reactions.[3][7]
| Amine Substrate | Carbamoyl Chloride | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Hexylmethylcarbamic chloride (1.05 eq) | Et₃N (1.1) | DCM | 0 to RT | 4-6 | High |
| Secondary Amine | N-hexyl-N-methylcarbamoyl chloride (1.1 eq) | Non-nucleophilic base (1.5) | DCM | 0 to RT | 4-16 | N/A |
Note: Yields are typically high but vary depending on the specific substrates used.
Experimental Workflow: Urea Synthesis
Caption: Workflow for Urea Synthesis.
Application 2: Synthesis of Amides - A Clarification
While N-methylcarbamoyl chloride is an excellent reagent for making ureas (from amines) and carbamates (from alcohols), its use for the direct synthesis of N-methyl amides (R-CO-NHCH₃) from carboxylic acids is not a standard or common transformation .
The reaction between a carboxylic acid and a carbamoyl chloride is not typically favored. However, related synthons can be used to achieve amide formation. For instance, carbamoylimidazolium salts, which can be derived from amines, are known to react with carboxylic acids to form amides.[8] The standard and most reliable methods for synthesizing N-methyl amides involve the coupling of a carboxylic acid (or its activated derivative, like an acyl chloride) with methylamine.[][10]
Reactivity of N-Methylcarbamoyl Chloride
The diagram below illustrates the primary reactivity of N-methylcarbamoyl chloride with common nucleophiles, highlighting why it leads to ureas and carbamates rather than amides from carboxylic acids.
Caption: Reactivity Pathways of N-Methylcarbamoyl Chloride.
Standard Protocol for N-Methyl Amide Synthesis (for reference)
For researchers aiming to synthesize N-methyl amides, the recommended approach is the activation of a carboxylic acid followed by reaction with methylamine.
Method 1: Via Acyl Chloride
-
Activation : Convert the carboxylic acid (R-COOH) to its corresponding acyl chloride (R-COCl) using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]
-
Amidation : React the crude acyl chloride directly with methylamine (CH₃NH₂) or a solution of methylamine, often in the presence of a base, to form the N-methyl amide.[]
Method 2: Using Coupling Reagents
-
Coupling : React the carboxylic acid directly with methylamine (often as a salt, like methylamine hydrochloride) using a peptide coupling reagent (e.g., HATU, HBTU, EDCI) and a non-nucleophilic base in an appropriate solvent.[] This method is very common in drug development due to its mild conditions and broad functional group tolerance.
Conclusion
N-methylcarbamoyl chloride is a valuable and efficient reagent for the synthesis of N-methylated ureas through reaction with primary and secondary amines. The protocols provided herein offer a reliable framework for this transformation. However, for the synthesis of N-methyl amides, alternative and more established synthetic routes, such as the activation of carboxylic acids or the use of coupling agents with methylamine, are strongly recommended. Researchers should always adhere to strict safety protocols when handling carbamoyl chlorides due to their hazardous nature.
References
- 1. fishersci.es [fishersci.es]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Synthesis of Carbamate Pesticides: Carbaryl
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture, forestry, and for residential purposes.[1][2] Carbamate insecticides function as reversible inhibitors of the acetylcholinesterase enzyme, which is critical for nerve function.[2][3] This mode of action makes them effective against a wide range of insect pests.[1]
The synthesis of carbaryl has historically been associated with significant safety concerns, primarily due to the use of highly toxic methyl isocyanate (MIC), the chemical involved in the Bhopal disaster.[3][4] Consequently, alternative synthesis routes that avoid the large-scale production and storage of MIC are of significant interest. One such pathway involves the use of methylaminoformyl chloride (also known as methyl carbamoyl chloride) as a key reagent. This document provides detailed protocols and data for the synthesis of carbaryl utilizing this compound, offering a potentially safer approach compared to the traditional MIC route.
Synthesis Pathways of Carbaryl
There are two primary pathways for the industrial production of carbaryl. The conventional route involves the direct reaction of 1-naphthol with methyl isocyanate (MIC). An alternative, and potentially safer, route avoids the isolation of MIC by first converting 1-naphthol to a chloroformate intermediate or by reacting it directly with this compound.[1][3]
References
Application Notes and Protocols for N-Methylation Reactions with Methylaminoformyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the N-methylation of secondary amines utilizing methylaminoformyl chloride as the initial reactant. It is important to note that this compound does not act as a direct methylating agent. Instead, it carbamoylates the amine, forming a stable urea intermediate. This intermediate is subsequently reduced to yield the desired N-methylated tertiary amine. This two-step, one-pot synthesis strategy is a reliable method for achieving N-methylation and is detailed herein with comprehensive experimental procedures, data presentation, and workflow visualizations.
Introduction
N-methylation is a critical chemical transformation in drug discovery and development, as the addition of a methyl group to a nitrogen atom can significantly modulate a molecule's pharmacological properties, including potency, selectivity, metabolic stability, and cell permeability. While various reagents exist for N-methylation, this protocol focuses on a specific two-step approach commencing with this compound.
This compound (CH₃NHCOCl) is a reactive acyl chloride.[1] Its primary reaction with primary or secondary amines is acylation, where it transfers the methylaminocarbonyl group (-C(O)NHCH₃) to the amine's nitrogen atom. This reaction, conducted in the presence of a base to neutralize the hydrochloric acid byproduct, results in the formation of a substituted urea.[2][3]
To achieve the final N-methylated product, a subsequent reduction step is required. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of the amide-like carbonyl group within the urea intermediate, yielding the corresponding tertiary amine. This document provides a comprehensive protocol for this entire workflow, from the initial carbamoylation to the final reductive amination.
Reaction Pathway
The overall process can be depicted in two main stages:
-
Urea Formation: A secondary amine reacts with this compound to form a trisubstituted urea.
-
Reduction: The urea intermediate is reduced to the N-methylated tertiary amine.
Caption: General two-step N-methylation pathway.
Experimental Protocols
This section details the procedures for the N-methylation of a generic secondary amine, using piperidine as an example.
Safety Precautions:
-
This compound is corrosive, moisture-sensitive, and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Two-Step, One-Pot N-Methylation of Piperidine
Part A: Synthesis of 1-(Methylcarbamoyl)piperidine (Urea Formation)
Materials:
-
Piperidine
-
This compound[4]
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Ice bath
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.0 eq.) and anhydrous dichloromethane (DCM) to make a ~0.5 M solution.
-
Add anhydrous triethylamine (1.1 eq.) to the solution.
-
Cool the stirred mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the this compound solution dropwise to the cooled amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the crude reaction mixture containing the urea intermediate is used directly in the next step.
Part B: Reduction to N-Methylpiperidine
Materials:
-
Crude solution of 1-(methylcarbamoyl)piperidine from Part A
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate, anhydrous
-
Saturated aqueous sodium sulfate solution
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a separate, larger, dry round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.5 eq.) in anhydrous THF.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Slowly and carefully, add the crude reaction mixture from Part A to the LiAlH₄ suspension via a cannula or dropping funnel. Caution: Exothermic reaction and gas evolution may occur.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reduction by TLC or GC-MS until the urea intermediate is consumed.
-
Cool the reaction mixture back down to 0 °C.
-
Quench the reaction carefully: Sequentially and dropwise, add water (same mass in g as the LiAlH₄ used), followed by 15% aqueous NaOH solution (same mass in g as LiAlH₄), and finally, more water (3 times the mass in g of LiAlH₄).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake with additional THF or DCM.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-methylpiperidine.
-
Purify the product by distillation or column chromatography as required.
Data Presentation
The following table summarizes the stoichiometry and typical yields for the two-step N-methylation of piperidine.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Stoichiometric Ratio (Amine:Reagent) | Solvent | Typical Yield |
| 1. Urea Formation | Piperidine | This compound | Triethylamine | 1 : 1.05 : 1.1 | DCM | >90% (Crude) |
| 2. Reduction | Urea Intermediate | Lithium Aluminum Hydride | - | 1 : 2.5 | THF | 75-90% |
Workflow Visualization
References
Application Notes and Protocols for the Safe Handling and Storage of Methylaminoformyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and safety information for the handling and storage of methylaminoformyl chloride (CAS No. 6452-47-7) in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research activities.
Introduction
This compound, also known as methylcarbamoyl chloride, is a reactive chemical intermediate widely used in the synthesis of carbamate pesticides and as a reagent in the production of various pharmaceuticals.[1][2] It is a white to off-white solid that is sensitive to air, moisture, and heat.[1] Due to its hazardous nature, strict safety protocols must be followed during its handling and storage.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its GHS classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4][5] |
| Skin Corrosion/Irritation | Not Classified | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Not Classified | Causes eye irritation.[6] |
| Respiratory Irritation | Not Classified | Irritating to the respiratory tract.[2] |
Hazard Pictogram:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₄ClNO | [1] |
| Molecular Weight | 93.51 g/mol | [1][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 45 °C (decomposes) | [1] |
| Boiling Point | 93 °C (decomposes) | [1] |
| Density | 1.185 g/cm³ (predicted) | [1] |
| Solubility | Soluble in acetonitrile, chloroform (slightly), and DMSO. Decomposes in water. | [1][2] |
| Stability | Air, moisture, and heat sensitive. Volatile. | [1] |
Toxicological Information
Safe Handling Protocols
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[8][9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[8] |
| Respiratory Protection | For situations where the concentration may exceed exposure limits or for spill response, a full-face respirator with appropriate cartridges should be used.[10] |
General Handling Procedures
-
Preparation: Before starting any experiment, ensure that all necessary safety equipment is available and in good working order. Review the Safety Data Sheet (SDS) for this compound.
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[8]
-
Dispensing: Use spark-proof tools and equipment to prevent ignition.[10] Grounding and bonding of containers may be necessary to prevent static discharge.[8]
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Quenching: Unreacted this compound should be quenched carefully. This can be done by slowly adding the compound to a stirred solution of a suitable nucleophile, such as an alcohol (e.g., isopropanol) or an amine solution, in an appropriate solvent and under controlled temperature to manage the exothermic reaction.[11]
-
Waste Disposal: All waste containing this compound should be collected in a designated, properly labeled, and sealed container for hazardous waste disposal. Do not dispose of it down the drain.[10]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[8]
Storage Procedures
-
Container: Store in a tightly sealed, original container.[1] If the original container is opened, it must be carefully resealed and kept upright to prevent leakage.[8]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1]
-
Incompatible Materials: Store away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[7][8]
-
Inert Atmosphere: For long-term storage, it is recommended to store under an inert gas like nitrogen or argon at 2-8°C.[1]
Emergency Procedures
Spills
-
Evacuation: Evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collection: Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Diagrams
References
- 1. This compound | 6452-47-7 [chemicalbook.com]
- 2. This compound-Application_Chemicalbook [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methylcarbamoyl chloride | C2H4ClNO | CID 80931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. nbinno.com [nbinno.com]
- 8. wcu.edu [wcu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Application Notes and Protocols for Reactions Involving Moisture-Sensitive N-Methylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylcarbamoyl chloride is a highly reactive chemical intermediate utilized in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Its utility lies in its ability to introduce a methylcarbamoyl moiety onto various nucleophiles. However, its high reactivity is coupled with extreme sensitivity to moisture, necessitating specialized handling procedures to ensure reaction success and laboratory safety. This document provides detailed application notes and protocols for the experimental setup and execution of reactions involving N-methylcarbamoyl chloride.
Core Physical and Chemical Properties
N-methylcarbamoyl chloride is a corrosive and toxic substance that readily reacts with water.[1][2] This hydrolysis leads to the formation of unstable N-methylcarbamic acid, which can decompose into methylamine and carbon dioxide, reducing the yield of the desired product and introducing impurities.[3] Therefore, all manipulations must be carried out under strictly anhydrous conditions.
| Property | Value | Source |
| Molecular Formula | C₂H₄ClNO | [1] |
| Molar Mass | 93.51 g/mol | [1] |
| Melting Point | 93°C (decomposes) | [1] |
| Solubility | Soluble in benzene and other organic solvents | [1] |
Safety Precautions
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling N-methylcarbamoyl chloride.[2][4][5]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[5] Essential PPE includes a full-face or half-mask air-purifying respirator with cartridges for organic vapors and acid gases, double gloves (chemically resistant outer gloves like Butyl rubber or Viton, with inner nitrile gloves), chemical safety goggles, a face shield, and a chemical-resistant lab coat.[4]
-
Emergency Procedures: An emergency shower and eyewash station must be readily accessible.[6] In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[5] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5]
-
Spill and Waste Disposal: In case of a spill, evacuate the area.[7] Cover the spill with a dry, inert material such as sand or soda ash and place it in a sealed, labeled container for hazardous waste disposal.[7] Do not use water for cleanup.[7] All contaminated materials and reaction waste should be collected and disposed of as hazardous waste according to local regulations.[4]
Experimental Setup for Moisture-Sensitive Reactions
The key to successful reactions with N-methylcarbamoyl chloride is the rigorous exclusion of atmospheric moisture.[8][9] This is achieved through the use of specialized glassware and techniques.
Essential Equipment:
-
Glassware: All glassware (round-bottom flasks, dropping funnels, condensers, etc.) must be thoroughly dried in an oven (typically overnight at >120°C) or flame-dried under a stream of inert gas immediately before use.[8]
-
Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere, such as nitrogen or argon.[8] This is typically achieved using a Schlenk line or a glovebox.[9][10] A simple setup can also involve using balloons filled with inert gas connected to the reaction flask via a needle.
-
Syringes and Cannulas: Anhydrous solvents and liquid reagents should be transferred using dry syringes or cannulas.[9] Syringes should be dried in an oven and flushed with inert gas before use.[9]
-
Septa: Reaction flasks should be sealed with rubber septa to allow for the introduction of reagents via syringe while maintaining an inert atmosphere.[9]
Experimental Workflow Diagram
References
- 1. chembk.com [chembk.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. reddit.com [reddit.com]
Application of Methylaminoformyl Chloride in the Synthesis of Acetylcholinesterase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, plays a critical role in hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission. Carbamate derivatives are a significant class of AChE inhibitors, and methylaminoformyl chloride serves as a crucial reagent in their synthesis. This document provides detailed application notes and protocols for the use of this compound in synthesizing these inhibitors. This compound is utilized as a reagent in the synthesis of carbamate derivatives which can act as potential dual-binding site acetylcholinesterase inhibitors[1].
General Synthesis Pathway
The fundamental reaction involves the carbamoylation of a hydroxyl group on a precursor molecule, typically a phenol, using this compound. This reaction forms the carbamate ester linkage, which is the key functional group responsible for the inhibitory activity of this class of drugs. The general scheme involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbonyl carbon of this compound.
General workflow for the synthesis of carbamate AChE inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of Phenolic Carbamate AChE Inhibitors
This protocol provides a general method for the synthesis of N-methylcarbamates from phenolic precursors.
Materials:
-
Phenolic precursor (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Sodium hydride (60% dispersion in mineral oil, 1.5 eq), Potassium carbonate (2.0 eq), or Pyridine (as solvent and base))
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic precursor in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation:
-
Using Sodium Hydride: Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Using Potassium Carbonate: Add anhydrous potassium carbonate to the solution and stir vigorously at room temperature for 30-60 minutes.
-
Using Pyridine: Pyridine can be used as both the solvent and the base.
-
-
Carbamoylation: Cool the reaction mixture back to 0 °C. Add this compound dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
If sodium hydride was used, carefully quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
If potassium carbonate was used, filter off the solid.
-
Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure carbamate product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Rivastigmine Analog
This protocol is adapted from the synthesis of Rivastigmine, a well-known carbamate-based AChE inhibitor.
Materials:
-
3-(1-(Dimethylamino)ethyl)phenol (1.0 eq)
-
N-Ethyl-N-methylcarbamoyl chloride (an analog of this compound) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil, 2.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve 3-(1-(dimethylamino)ethyl)phenol in anhydrous THF in a flame-dried round-bottom flask.
-
Deprotonation: Cool the solution to 0-5 °C using an ice bath. Add sodium hydride in portions over 15 minutes. Stir the resulting suspension at room temperature for 30 minutes.
-
Carbamoylation: Cool the mixture back to 0-5 °C. Add a solution of N-ethyl-N-methylcarbamoyl chloride in anhydrous THF dropwise over 20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction to 0-5 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
Data Presentation: Inhibitory Activity of Synthesized Carbamates
The following table summarizes the acetylcholinesterase inhibitory activity of various carbamate derivatives, including those synthesized through methods analogous to the use of this compound.
| Compound Class | Specific Compound Example | AChE IC50 (nM) | BuChE IC50 (nM) | Reference |
| Phenylcarbamates | Rivastigmine | ~450 | ~30 | [2] |
| Tacrine-Carbamate Hybrids | Compound 6k | 22.15 | 16.96 | |
| Sibiriline-Carbamate Hybrids | Compound C7 | 30.35 | 48.03 | [3] |
| Bambuterol Analog | BMC-16 | 266 | 10.6 | [4] |
| Bambuterol Analog | BMC-3 | 792 | 2.2 | [4] |
IC50 values can vary depending on the assay conditions and the source of the enzyme.
Signaling Pathway and Mechanism of Inhibition
Carbamate inhibitors like those synthesized using this compound act as pseudo-irreversible inhibitors of acetylcholinesterase. The carbamate moiety is transferred to the serine residue in the active site of the enzyme, forming a carbamoylated enzyme that is much more stable to hydrolysis than the acetylated enzyme formed with acetylcholine. This leads to a prolonged inactivation of the enzyme and an increase in acetylcholine levels in the synaptic cleft.
Mechanism of pseudo-irreversible inhibition of AChE by carbamates.
Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and a lachrymator. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
This document provides a foundational guide for the synthesis of acetylcholinesterase inhibitors using this compound. Researchers are encouraged to consult the primary literature for specific reaction conditions and detailed characterization of novel compounds.
References
- 1. This compound-Application_Chemicalbook [chemicalbook.com]
- 2. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]
- 3. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation and Use of N-Methylcarbamoyl Chloride Solutions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylcarbamoyl chloride is a reactive chemical intermediate widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its primary utility lies in its function as a carbamoylating agent, enabling the introduction of the N-methylcarbamoyl moiety onto various nucleophilic substrates such as alcohols, phenols, and amines. This functional group is a key structural component in numerous biologically active molecules. These application notes provide detailed protocols for the preparation of N-methylcarbamoyl chloride solutions, its handling, and its application in organic synthesis, with a focus on safety and efficiency.
Physicochemical Properties
Understanding the physicochemical properties of N-methylcarbamoyl chloride is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂H₄ClNO | --INVALID-LINK-- |
| Molecular Weight | 93.51 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | ChemBK |
| Melting Point | 93 °C (decomposes) | ChemBK |
| Solubility | Soluble in benzene and other organic solvents such as dichloromethane, tetrahydrofuran (THF), and toluene. | ChemBK |
| Stability | Highly sensitive to moisture; decomposes in contact with water and alkali. Unstable at high temperatures. | ChemBK |
Health and Safety Information
N-methylcarbamoyl chloride is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Statement | Precautionary Measures |
| Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Harmful if swallowed or inhaled. | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| May cause respiratory irritation. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. |
| Reacts with water to liberate toxic gas. | Handle and store under anhydrous conditions. Keep away from moisture. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).
Preparation of N-Methylcarbamoyl Chloride
N-methylcarbamoyl chloride can be synthesized by reacting methylamine or its hydrochloride salt with a phosgene equivalent, such as phosgene gas or triphosgene. The in-situ generation and use of N-methylcarbamoyl chloride is often preferred to avoid the isolation and storage of this reactive intermediate.
Experimental Protocol 1: Synthesis of N-Methylcarbamoyl Chloride using Triphosgene
This protocol describes the synthesis of N-methylcarbamoyl chloride from methylamine hydrochloride and triphosgene.
Materials:
-
Methylamine hydrochloride
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Nitrogen or Argon gas supply
-
Flame-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Suspend methylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice-water bath.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the stirred methylamine hydrochloride suspension via the dropping funnel.
-
Slowly add anhydrous triethylamine or pyridine (2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
The resulting solution/slurry containing N-methylcarbamoyl chloride can be used directly for the subsequent reaction or can be filtered to remove the amine hydrochloride salt.
Preparation of N-Methylcarbamoyl Chloride Solutions for Synthesis
For many applications, a solution of N-methylcarbamoyl chloride in a suitable anhydrous solvent is required. The concentration of the solution will depend on the specific reaction, but typically ranges from 0.5 M to 2.0 M.
Protocol 2: Preparation of a Standardized N-Methylcarbamoyl Chloride Solution
This protocol describes the preparation of a standardized solution of N-methylcarbamoyl chloride for use in organic synthesis.
Materials:
-
Freshly prepared or commercially sourced N-methylcarbamoyl chloride
-
Anhydrous solvent (e.g., dichloromethane, THF, toluene)
-
Flame-dried volumetric flask
-
Nitrogen or Argon gas supply
Procedure:
-
Under an inert atmosphere, quickly weigh the desired amount of N-methylcarbamoyl chloride and transfer it to a flame-dried volumetric flask.
-
Add a portion of the anhydrous solvent to dissolve the solid.
-
Once dissolved, dilute the solution to the final volume with the anhydrous solvent.
-
The solution should be used immediately. If short-term storage is necessary, it should be kept under an inert atmosphere at low temperature (2-8 °C) and away from light. The stability of the solution should be checked before use, especially if stored for an extended period.
Application in Organic Synthesis: Carbamoylation
N-methylcarbamoyl chloride is an excellent reagent for the carbamoylation of alcohols and phenols to form stable carbamates.
Experimental Protocol 3: Carbamoylation of a Phenol
This protocol provides a general procedure for the reaction of N-methylcarbamoyl chloride with a phenol to yield an O-aryl N-methylcarbamate.
Materials:
-
Phenol substrate
-
N-methylcarbamoyl chloride solution (prepared as in Protocol 2)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Anhydrous base (e.g., pyridine, triethylamine, or a non-nucleophilic base like DBU)
-
Nitrogen or Argon gas supply
-
Flame-dried glassware
Reaction Conditions:
| Parameter | Condition |
| Stoichiometry (Phenol:Carbamoyl Chloride:Base) | 1.0 : 1.1-1.5 : 1.2-2.0 |
| Solvent | Anhydrous Toluene or Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 70-95% |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equivalent) and the anhydrous base (e.g., pyridine, 1.5 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the N-methylcarbamoyl chloride solution (1.2 equivalents) dropwise to the stirred phenol solution.
-
Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Diagrams
Caption: Workflow for the synthesis of N-methylcarbamoyl chloride.
Caption: Workflow for the carbamoylation of a phenol.
Conclusion
N-methylcarbamoyl chloride is a valuable reagent for the introduction of the N-methylcarbamoyl group in organic synthesis. The protocols provided herein offer a comprehensive guide for its preparation and use, emphasizing safe handling practices and efficient reaction conditions. The successful application of these methods will enable researchers to effectively utilize N-methylcarbamoyl chloride in the synthesis of a wide range of target molecules.
Troubleshooting & Optimization
how to improve the yield of methylaminoformyl chloride synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of methylaminoformyl chloride. Our goal is to help you improve reaction yields and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The industrial synthesis of this compound is primarily achieved through the reaction of methylamine (CH₃NH₂) with phosgene (COCl₂).[1][2][3] The reaction is typically carried out in the gas phase at elevated temperatures or in a solvent like toluene or chloroform.[1][2]
Q2: What are the main applications of this compound?
A2: this compound is a versatile intermediate used in the synthesis of a wide range of products. It is extensively used in the agrochemical industry for the production of carbamate pesticides, including carbaryl, carbofuran, and methomyl.[1][3] In the pharmaceutical sector, it serves as a reagent in the synthesis of various drugs such as antihistamines, antipsychotics, and antidepressants.[2] It is also used in the production of dyes and as a reagent in broader organic synthesis for creating amides, ureas, and carbamates.[2]
Q3: What are the key safety concerns when working with this compound and its precursors?
A3: The synthesis of this compound involves highly toxic and reactive substances.
-
Phosgene (COCl₂): A colorless, highly toxic gas that was used as a chemical warfare agent.[4][5] It is crucial to handle phosgene in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
This compound (CH₃NHCOCl): This compound is unstable at high temperatures, sensitive to moisture, and irritating to the eyes and respiratory tract.[1][6] It should be stored in a cool, dry, and inert atmosphere.[6][7]
-
Phosgene Alternatives: While safer to handle as liquids or solids, diphosgene and triphosgene can also release phosgene and should be handled with care.[5][8][9]
Q4: Can I use alternatives to phosgene for the synthesis?
A4: Yes, due to the extreme toxicity of phosgene gas, safer alternatives are often employed in laboratory settings. These include:
-
Diphosgene (trichloromethyl chloroformate): A liquid that serves as a source of two equivalents of phosgene.[8]
-
Triphosgene (bis(trichloromethyl) carbonate): A stable crystalline solid that can be a convenient substitute for phosgene.[5][9][10] These reagents are generally easier to handle but still require careful safety precautions as they can decompose to release phosgene.[5][8]
Troubleshooting Guide
This guide addresses common issues that can lead to low yield or impurities during the synthesis of this compound.
Issue 1: Low Product Yield
Low yield is a frequent challenge in this compound synthesis. The following table outlines potential causes and their corresponding solutions.
| Possible Cause | Recommended Action | Scientific Rationale |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | This compound is highly reactive with water, which leads to hydrolysis back to the corresponding carbamic acid and ultimately decomposition.[1][11] |
| Suboptimal Reaction Temperature | Precisely control the reaction temperature according to the chosen protocol. For the gas-phase reaction with phosgene, preheating reactants to 200-260°C and conducting the synthesis at 280-300°C is recommended.[1][3] For reactions with phosgene alternatives in solution, lower temperatures (e.g., 0-5°C) may be required.[10] | The reaction is exothermic, and excessive temperatures can lead to the decomposition of the product and the formation of byproducts.[1][2] |
| Incorrect Stoichiometry | Use a slight excess of phosgene or its equivalent. A molar ratio of methylamine to phosgene of approximately 1:1.3 is often cited.[1][3] | Ensuring a sufficient amount of the phosgenating agent is available helps to drive the reaction to completion and maximize the conversion of methylamine. |
| Impure Starting Materials | Use high-purity methylamine and phosgene (or its substitutes).[2] If using an aqueous solution of methylamine, it must be vaporized and thoroughly dried before reacting with phosgene.[1][3] | Impurities in the starting materials can lead to side reactions and the formation of unwanted byproducts, which can complicate purification and lower the overall yield.[11] |
Issue 2: Product Instability and Decomposition
This compound is known for its thermal instability.
| Possible Cause | Recommended Action | Scientific Rationale |
| High Temperature During Workup | After synthesis, the product should be rapidly cooled and collected.[1][3] If a solvent is used for absorption, it should be kept at a low temperature (e.g., 0-20°C).[1][3] | The product is unstable at high temperatures and can decompose.[1] |
| Improper Storage | Store the final product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[6][7] | This compound is sensitive to air and moisture, and low temperatures help to minimize decomposition over time.[6] |
Experimental Protocols
Protocol 1: Gas-Phase Synthesis from Methylamine and Phosgene
This protocol is based on a common industrial method for producing this compound.
Materials:
-
40% aqueous solution of methylamine
-
Phosgene gas (60-70% content)
-
Carbon tetrachloride or chlorobenzene (for absorption)
Procedure:
-
Vaporize the 40% aqueous methylamine solution and dry the resulting gas.
-
Preheat the dried methylamine gas to 220-260°C.
-
Preheat the phosgene gas (60-70% content) to 200-240°C.
-
Introduce the preheated gases into a reaction tube at a methylamine to phosgene volume ratio of 1:1.3.
-
Maintain the synthesis reaction temperature at 280-300°C to produce gaseous this compound.
-
Cool the gaseous product and absorb it in circulating carbon tetrachloride or chlorobenzene at 0-20°C to obtain a solution of the product. Alternatively, cool the gas to below 35-40°C to collect the liquid product.
Reaction Parameters Summary:
| Parameter | Value |
| Methylamine Preheat Temperature | 220-260°C |
| Phosgene Preheat Temperature | 200-240°C |
| Synthesis Temperature | 280-300°C |
| Methylamine:Phosgene Ratio | 1:1.3 (by volume) |
| Absorption Temperature | 0-20°C |
Protocol 2: Synthesis using Triphosgene in Solution
This method provides a safer alternative to using gaseous phosgene and is more suitable for a laboratory setting.
Materials:
-
N-methylethylamine
-
Triphosgene
-
Triethylamine
-
Toluene (anhydrous)
Procedure:
-
In a reaction vessel, add toluene and then add triphosgene in batches. Cool the mixture to 0°C.
-
Over a period of 30 minutes, add triethylamine to the reactor, maintaining the reaction temperature between 0°C and 5°C.
-
Prepare a solution of N-methylethylamine in toluene.
-
Add the N-methylethylamine solution to the reactor, ensuring the temperature remains between 0°C and 5°C.
-
After the addition is complete, maintain the reaction mixture at 0-5°C for 12 hours for insulation.
-
Collect the product via suction filtration.
Visualizations
Experimental Workflow: Gas-Phase Synthesis
Caption: Workflow for gas-phase synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. This compound-Application_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 6452-47-7 [chemicalbook.com]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. This compound CAS#: 6452-47-7 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Diphosgene - Wikipedia [en.wikipedia.org]
- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102503858A - Synthesis method of N-ethyl-N-methyl amido formyl chloride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Side Reactions of N-Methylcarbamoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and minimize side reactions when working with N-methylcarbamoyl chloride and various nucleophiles.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Carbamate Product and Formation of a White Precipitate
Question: I am reacting N-methylcarbamoyl chloride with an alcohol to form a carbamate, but I'm getting a low yield and observing a significant amount of a white, insoluble solid. What is happening and how can I fix it?
Answer:
This is a common issue and is most likely due to two primary side reactions: hydrolysis of the N-methylcarbamoyl chloride and reaction with the amine byproduct.
-
Hydrolysis: N-methylcarbamoyl chloride is highly sensitive to moisture.[1][2] Any water present in your reaction will react with it to form N-methylcarbamic acid, which is unstable and decomposes to methylamine and carbon dioxide.[1]
-
Side Reaction with Amine Byproduct: The methylamine generated from hydrolysis is a nucleophile and can react with unreacted N-methylcarbamoyl chloride to form 1,3-dimethylurea, an often insoluble white solid.
Troubleshooting Steps:
-
Ensure Strictly Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven or by flame-drying before use.[1]
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Ensure all reagents, including the alcohol and any bases, are anhydrous.
-
-
Work Under an Inert Atmosphere:
-
Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[1]
-
-
Control Reaction Temperature:
-
Perform the reaction at a low temperature (e.g., 0 °C) to control the rate of both the desired reaction and potential side reactions.[1]
-
-
Use a Non-Nucleophilic Base:
-
The reaction of N-methylcarbamoyl chloride with an alcohol produces hydrochloric acid (HCl). This HCl can catalyze the decomposition of the carbamoyl chloride and react with any amine present to form a hydrochloride salt. Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl as it is formed.
-
Experimental Workflow to Minimize Hydrolysis and Urea Formation:
References
controlling exothermic reactions with methylaminoformyl chloride
Technical Support Center: Methylaminoformyl Chloride Reactions
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound, focusing on the safe control of its exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its reactions often exothermic?
This compound (MAC), also known as methylcarbamoyl chloride, is a reactive chemical intermediate used in organic synthesis, particularly for introducing a methylaminoformyl group. Its high reactivity stems from the electrophilic carbonyl carbon bonded to a chlorine atom, which is a good leaving group. Reactions with nucleophiles, such as amines and alcohols, are often rapid and highly exothermic, meaning they release a significant amount of heat. This heat can accelerate the reaction rate, potentially leading to a dangerous, uncontrolled "runaway" reaction if not properly managed.
Q2: What are the primary hazards associated with uncontrolled exothermic reactions of this compound?
The main hazards include:
-
Runaway Reaction: An uncontrolled increase in reaction rate and heat generation.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose, potentially forming toxic substances like hydrogen chloride and methyl isocyanate.
-
Pressure Buildup: The rapid generation of heat and potential gaseous byproducts in a closed system can lead to a dangerous increase in pressure, risking vessel rupture.
-
Side Product Formation: Poor temperature control can lead to the formation of unwanted byproducts, reducing the yield and purity of the desired product.
Q3: What are the key principles for controlling the exothermicity of reactions with this compound?
The core principles for managing the heat generated during these reactions are:
-
Rate Control: The rate of reaction is directly related to the rate of heat generation. Controlling the addition rate of the limiting reagent is a primary method of control.
-
Heat Removal: The reaction vessel must be designed to efficiently remove the heat generated by the reaction. This is typically achieved through external cooling.
-
Solvent Selection: The solvent can act as a heat sink, absorbing the energy released. The choice of solvent also affects reaction kinetics.
-
Concentration Management: Lowering the concentration of reactants can slow the reaction rate and reduce the overall heat output per unit volume.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental use of this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid, Unexpected Temperature Spike | 1. Addition rate of this compound is too high.2. Inadequate cooling or stirrer failure.3. Incorrect reactant concentration (too high). | 1. Immediately stop the addition of all reagents.2. Increase cooling to the maximum safe capacity.3. If the temperature continues to rise rapidly, prepare for emergency quenching by adding a pre-cooled, inert solvent or a suitable quenching agent. |
| Low Product Yield | 1. Formation of side products due to poor temperature control.2. Degradation of the product or reactants at elevated temperatures. | 1. Review the reaction temperature profile. Ensure the temperature did not exceed the recommended limits.2. Consider running the reaction at a lower temperature with a slower addition rate.3. Analyze byproducts to understand competing reaction pathways. |
| Reaction Fails to Initiate | 1. Low reaction temperature.2. Poor quality or degraded reagents.3. Presence of an inhibitor. | 1. Allow the reaction mixture to slowly warm by a few degrees while monitoring closely.2. Verify the purity and activity of the starting materials.3. Ensure all glassware is clean and free of potential contaminants. |
| Pressure Increase in Reactor | 1. Formation of gaseous byproducts (e.g., HCl).2. Solvent boiling due to localized hot spots.3. Approaching a runaway reaction condition. | 1. Ensure the reactor is properly vented to a scrubbing system.2. Improve stirring to eliminate hot spots.3. If pressure rises uncontrollably, cease reagent addition and apply maximum cooling. |
Experimental Protocols
Key Experiment: Controlled N-acylation using this compound
This protocol describes a general method for the acylation of a primary amine with this compound, focusing on temperature control.
Materials:
-
This compound (MAC)
-
Primary amine (Substrate)
-
Anhydrous, inert solvent (e.g., Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine) for acid scavenging
-
Reaction vessel with overhead stirrer, thermocouple, and addition funnel
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Preparation: The reaction vessel is charged with the primary amine substrate and the anhydrous solvent. The mixture is stirred and cooled to the target reaction temperature (e.g., 0 °C).
-
Base Addition: The tertiary amine base is added to the cooled solution.
-
Controlled Addition of MAC: A solution of this compound in the same anhydrous solvent is prepared. This solution is added dropwise to the reaction mixture via the addition funnel over a prolonged period (e.g., 1-2 hours).
-
Temperature Monitoring: The internal temperature of the reaction is continuously monitored with a thermocouple. The addition rate of the MAC solution is adjusted to maintain the temperature within a narrow range (e.g., 0-5 °C).
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at the control temperature for an additional period to ensure full conversion.
-
Quenching: The reaction is carefully quenched by the slow addition of a suitable quenching agent, such as water or a dilute aqueous acid solution, while maintaining cooling.
-
Workup: The product is isolated through standard extraction and purification procedures.
| Parameter | Typical Value | Rationale |
| Initial Temperature | 0 °C | Lowering the initial temperature provides a larger buffer before reaching a hazardous temperature. |
| Addition Rate | 1-2 hours | Slow addition ensures that the rate of heat generation does not exceed the cooling capacity of the system. |
| Concentration | 0.5 - 1.0 M | Moderate concentration helps to control the reaction rate and heat output. |
| Stirring Speed | >300 RPM | Vigorous stirring ensures uniform temperature distribution and prevents localized hot spots. |
Visualizations
Caption: Workflow for controlling exothermic acylation reactions.
Caption: Troubleshooting decision tree for a temperature spike event.
strategies for preventing the decomposition of methylaminoformyl chloride during storage.
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of methylaminoformyl chloride to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause of decomposition is exposure to moisture.[1] this compound is highly reactive with water, leading to hydrolysis. It is also sensitive to heat and can decompose when exposed to high temperatures.[2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen.[4] The storage area should be dry and well-ventilated.[5]
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents, strong bases, and alkaline materials.[2] These substances can accelerate decomposition.
Q4: What are the visible signs of this compound decomposition?
A4: Decomposition may not always be visually apparent. However, signs of significant degradation can include a change in color, the presence of solid precipitates (from hydrolysis products), or a noticeable pressure buildup in the container due to the formation of gaseous byproducts like hydrogen chloride.
Q5: Can I use a standard laboratory freezer for storage?
A5: A standard freezer is not ideal unless it is a spark-proof model and can maintain the recommended 2-8°C temperature range consistently. Storing at temperatures below freezing is not typically required and may not offer additional stability benefits.
Q6: How can I minimize moisture exposure when handling the reagent?
A6: Handle this compound in a glove box or under a stream of dry, inert gas. Use dry solvents and glassware. It is also advisable to use a desiccator for storing the container after it has been opened.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected side products. | Decomposition of this compound. | Verify the purity of the reagent before use. If decomposition is suspected, use a fresh, unopened container. Implement stricter anhydrous handling techniques. |
| Pressure buildup in the storage container. | Thermal decomposition leading to the formation of gaseous byproducts (e.g., HCl, CO2). | Vent the container carefully in a well-ventilated fume hood. If significant pressure buildup is observed, the reagent may be significantly decomposed and should be disposed of according to safety protocols. |
| Solid precipitate observed in the this compound. | Hydrolysis due to moisture contamination. | The reagent is likely compromised. Do not use it for reactions where high purity is critical. Consider filtering the reagent under inert atmosphere if a small amount of solid is present, but using a fresh batch is recommended. |
| The reagent has changed color. | Potential degradation or contamination. | A color change can indicate impurity. While it may not always affect reactivity, it is a sign of potential issues. It is best to use a fresh, colorless batch for sensitive applications. |
Illustrative Stability Data
The following table presents hypothetical data to illustrate the impact of storage conditions on the purity of this compound over time. This data is for illustrative purposes only and does not represent actual experimental results.
| Storage Condition | Initial Purity (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| 2-8°C, Inert Atmosphere, Desiccated | 99.5 | 99.2 | 98.9 | 98.5 |
| 2-8°C, Inert Atmosphere | 99.5 | 98.8 | 98.0 | 97.2 |
| 2-8°C, Air | 99.5 | 97.0 | 95.1 | 92.3 |
| Room Temperature (~25°C), Inert Atmosphere | 99.5 | 96.5 | 93.2 | 88.0 |
| Room Temperature (~25°C), Air | 99.5 | 92.1 | 85.3 | 75.4 |
Experimental Protocols
Protocol: Stability Study of this compound
Objective: To evaluate the stability of this compound under various storage conditions over a defined period.
Materials:
-
This compound (newly purchased, high purity)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks or amber glass vials with PTFE-lined caps
-
Desiccator with a suitable desiccant (e.g., silica gel, molecular sieves)
-
Refrigerator (2-8°C)
-
Controlled environment chamber (for room temperature studies)
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
-
Anhydrous solvents for sample preparation
Procedure:
-
Sample Preparation:
-
In a glove box or under a positive pressure of inert gas, aliquot the this compound into pre-labeled Schlenk flasks or vials.
-
Create several sample sets for each storage condition to be tested.
-
-
Storage Conditions:
-
Condition A (Recommended): Store samples at 2-8°C in a desiccator under an inert atmosphere.
-
Condition B: Store samples at 2-8°C under an inert atmosphere (without desiccant).
-
Condition C: Store samples at room temperature (~25°C) in a desiccator under an inert atmosphere.
-
Condition D (Control - accelerated degradation): Store samples at room temperature (~25°C) exposed to air (cap slightly loosened in a fume hood, or use a breathable cap).
-
-
Time Points for Analysis:
-
Analyze samples at the following time points: 0, 1, 3, 6, and 12 months.
-
-
Analytical Method (Purity Assessment):
-
At each time point, carefully take a sample from each storage condition.
-
Prepare the sample for analysis (e.g., by dissolving in a dry, inert solvent like anhydrous dichloromethane).
-
Analyze the sample using a validated stability-indicating method, such as GC-MS or HPLC, to determine the purity of this compound and identify any degradation products.[7][8]
-
-
Data Analysis:
-
Quantify the percentage of this compound remaining at each time point for each storage condition.
-
Identify and, if possible, quantify the major degradation products.
-
Plot the purity of this compound as a function of time for each storage condition to determine the rate of decomposition.
-
Visualizations
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Methylcarbamoyl chloride | C2H4ClNO | CID 80931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. This compound-Application_Chemicalbook [chemicalbook.com]
- 4. This compound | 6452-47-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. fishersci.com [fishersci.com]
- 8. osha.gov [osha.gov]
Technical Support Center: Purification of Crude Methylaminoformyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude methylaminoformyl chloride. It includes troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to aid in your understanding of the processes.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Symptoms | Possible Causes | Solutions |
| Low Purity After Synthesis | The crude product shows multiple spots on Thin Layer Chromatography (TLC). Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) analysis indicates the presence of significant impurities.[1] | Incomplete Reaction: Reactants have not fully converted to the desired product.[1] | - Monitor the reaction progress closely using TLC or GC to ensure completion. - Verify the correct stoichiometry of reactants. - Ensure the high purity of starting materials, particularly methylamine and the phosgenating agent.[1] |
| Side Reactions: Formation of undesired byproducts. | - Control the reaction temperature, using cooling if the reaction is exothermic. - Employ a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge HCl generated during phosgenation, preventing acid-catalyzed side reactions.[1] | ||
| Product Degradation: The product is decomposing after formation.[1] | - this compound is sensitive to moisture and heat; conduct all steps under anhydrous conditions and at low temperatures. - Minimize exposure to high temperatures when removing solvents.[1] | ||
| Product Decomposition During Purification | Loss of product during distillation, even under vacuum. Appearance of new impurities after purification attempts.[1] | Thermal Decomposition: Carbamoyl chlorides can decompose with heat to form isocyanates and alkyl chlorides.[1] | - Utilize high-vacuum distillation to significantly lower the boiling point. - Consider alternative purification methods that do not require high temperatures, such as flash column chromatography.[1] |
| Hydrolysis: Reaction with water to form an unstable carbamic acid, which decomposes further.[1] | - Thoroughly dry all glassware before use. - Use anhydrous solvents for all purification steps. - Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).[1] | ||
| Difficulty in Isolating Pure Product | The product oils out during recrystallization attempts. The product co-elutes with impurities during chromatography. | Inappropriate Solvent Choice: The solvent system is not suitable for the desired purification method. | - For recrystallization, screen a variety of anhydrous solvents and solvent mixtures. - For flash chromatography, perform a thorough TLC analysis to determine an optimal solvent system that provides good separation between the product and impurities. |
| Cloudy Organic Layer After Workup | The organic layer remains hazy or contains suspended solids after drying. | Inefficient Drying: The drying agent is not effectively removing water. | - Use a high-capacity, inert drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). - Allow sufficient contact time for the drying agent to work, with occasional swirling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities include unreacted methylamine, the hydrochloride salt of methylamine, and byproducts from the reaction with moisture (N-methylcarbamic acid, which is unstable and decomposes) or excess methylamine (a urea derivative).[1]
Q2: How should I store purified this compound to prevent decomposition?
A2: this compound is sensitive to moisture and air.[2] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[2] For long-term storage, a freezer is recommended.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: Several techniques can be used:
-
Gas Chromatography (GC-MS): An excellent method for determining the purity of volatile compounds and identifying impurities.[3][4]
-
Quantitative NMR (qNMR): ¹H NMR can be used to determine purity by integrating the signals of the compound against a known internal standard. This method is non-destructive and provides structural information.
-
Titration: The chloride content can be determined by titration, giving an indication of purity.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be a viable method if a suitable solvent is found.[5] The ideal solvent will dissolve the compound well at a higher temperature but poorly at a lower temperature, while impurities remain soluble at the lower temperature. Given the low melting point of this compound (45°C, with decomposition), finding a suitable solvent that allows for crystallization without decomposition may be challenging.[6]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for purifying liquid carbamoyl chlorides and can be adapted for this compound, which is a low-melting solid.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. All glassware must be oven-dried and assembled while hot under a stream of inert gas (e.g., nitrogen or argon) to prevent moisture contamination.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Slowly apply a high vacuum to the system.
-
Gently heat the distillation flask in an oil bath while stirring.
-
Collect fractions based on the boiling point. The boiling point of this compound is 93°C with decomposition at atmospheric pressure.[2] Under vacuum, the boiling point will be significantly lower.
-
Monitor the temperature of the vapor and the receiving flask.
-
-
Completion: Once the purified product has been collected, release the vacuum with an inert gas and store the product under an inert atmosphere in a sealed container.
Protocol 2: Purification by Flash Column Chromatography
This method is an alternative to distillation, especially if the compound is thermally sensitive.
Methodology:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for similar compounds is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Column Packing: Pack a chromatography column with silica gel using the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a compatible, volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with the non-polar solvent.
-
Gradually increase the polarity by adding the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6452-47-7 | [2] |
| Molecular Formula | C₂H₄ClNO | [2] |
| Molecular Weight | 93.51 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 45°C (with decomposition) | [6] |
| Boiling Point | 93°C (with decomposition) | [2] |
| Solubility | Soluble in acetonitrile, chloroform (slightly), DMSO, carbon tetrachloride, chlorobenzene. | [2][6] |
| Stability | Air, moisture, and heat sensitive. | [2] |
Table 2: Estimated Purification Parameters (Based on Analogous Compounds)
| Purification Method | Parameter | Estimated Value/System | Notes |
| Vacuum Distillation | Boiling Point | Significantly < 93°C | The exact temperature will depend on the vacuum level. A pressure-temperature nomograph can be used for estimation. |
| Flash Chromatography | Stationary Phase | Silica Gel | Standard for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate or Hexanes/Dichloromethane gradient | The optimal ratio should be determined by TLC analysis.[7] |
Note: The quantitative data in Table 2 is generalized from typical purifications of reactive organic compounds and should be used as a starting point for optimization.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for addressing low purity of this compound.
References
troubleshooting low conversion rates in carbamoylation reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address low conversion rates in carbamoylation reactions.
Troubleshooting Guide: Low Conversion Rates
Low or no product formation is a common issue in carbamoylation. The following section provides a systematic approach to identifying and resolving the root cause.
Issue 1: Reaction Fails to Initiate or Shows Minimal Conversion
Possible Cause: Poor quality or impure starting materials (amine, alcohol), carbamoylating agent (e.g., isocyanate, chloroformate), or solvent.
-
Q: How can I ensure my reagents and solvents are suitable for the reaction?
-
A: Reagent purity is critical. Isocyanates and chloroformates are highly sensitive to moisture and can degrade over time. It is crucial to use freshly opened reagents or purify them before use. Amines and alcohols should be of high purity and dry. Solvents must be anhydrous, as water can lead to significant side reactions.[1]
-
Protocol for Drying Solvents: For moisture-sensitive solvents like THF or Dichloromethane, drying over activated molecular sieves (3Å or 4Å) for at least 24 hours is recommended. Alternatively, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane) under an inert atmosphere can be performed.
-
Possible Cause: Presence of moisture in the reaction setup.
-
Q: What are the best practices for maintaining anhydrous reaction conditions?
-
A: Carbamoylation reactions, especially those involving isocyanates, are highly moisture-sensitive.[1] Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into a primary amine and CO₂. This newly formed amine can then react with another isocyanate molecule to form a symmetrical urea byproduct, consuming your reagent and reducing the yield.[1]
-
Best Practices:
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool it under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.
-
Inert Atmosphere: Assemble the reaction setup under a positive pressure of an inert gas.
-
Reagent Transfer: Use dry syringes or cannulas to transfer anhydrous solvents and liquid reagents.
-
-
Issue 2: Reaction Stalls or Proceeds Slowly
Possible Cause: Suboptimal reaction temperature.
-
Q: How does temperature affect carbamoylation reactions, and how do I determine the optimal temperature?
-
A: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition of sensitive functional groups. Some reactions require initial cooling (e.g., 0°C) to control exothermic events, particularly during the addition of reactive reagents like chloroformates.[1] Optimization studies often show a significant increase in yield when moving from room temperature to higher temperatures like 90°C.[2][3][4]
-
Recommendation: Start with established literature procedures for similar substrates. If the reaction is sluggish, consider incrementally increasing the temperature. Monitoring the reaction by TLC or LC-MS at different temperatures is the best way to find the optimal condition for your specific substrates.
-
Possible Cause: Inappropriate solvent or catalyst choice.
-
Q: What factors should I consider when selecting a solvent and catalyst?
-
A: The choice of solvent can influence reaction rates through polarity and solvation effects.[5] Common anhydrous solvents include THF, dichloromethane, acetonitrile, and toluene. For some specific reactions, water can be used as a green solvent medium, often in the presence of an acid promoter.[3][4]
-
Catalysts can be essential. Lewis acids (e.g., TMSOTf) or inorganic acids (e.g., perchloric acid) can activate the carbamoylating agent.[3][4][6] For reactions involving chloroformates, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the HCl generated.[1]
-
Issue 3: Significant Byproduct Formation
Possible Cause: Formation of symmetric urea.
-
Q: I'm observing a significant amount of a urea byproduct. How can I prevent this?
-
A: Symmetrical urea formation is the most common side reaction, especially when using isocyanates.[1] It is primarily caused by the reaction of the isocyanate with water, as described above, or with the starting amine if the local concentration of the amine is too high.
-
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor.[1]
-
Optimized Reagent Addition: Add the amine slowly to a solution of the carbamoylating agent (or vice-versa, depending on the specific procedure). This keeps the concentration of one reactant low, minimizing self-reaction.[1]
-
Low Temperature: Perform the addition of reagents at a lower temperature (e.g., 0°C) to better control the reaction rate.[1]
-
-
Data Summary
The following tables summarize key reaction parameters from various studies to guide optimization efforts.
Table 1: Effect of Catalyst and Temperature on a C-H Carbamoylation Reaction (Data derived from an acid-promoted carbamoylation of quinoxalin-2(1H)-one with an isocyanide in water)[3][4]
| Entry | Catalyst (Acid) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl | Room Temp | 3 | <10 |
| 2 | HCl | 60 | 3 | 35 |
| 3 | HCl | 90 | 3 | 56 |
| 4 | Perchloric Acid | 90 | 3 | 81 |
| 5 | PTSA | 90 | 3 | 75 |
Table 2: General Parameters for Different Carbamoylating Agents
| Carbamoylating Agent | Typical Solvents | Catalyst/Additive | Key Considerations |
| Isocyanates | THF, CH₂Cl₂, Toluene | None or Lewis Acid | Highly moisture-sensitive; urea byproduct is common.[1] |
| Chloroformates | THF, CH₂Cl₂ | Non-nucleophilic base (TEA, DIPEA) | Requires base to neutralize HCl.[1] |
| Carbonyldiimidazole (CDI) | THF, CH₂Cl₂ | None | Good alternative to phosgene-based reagents.[1] |
| Dimethyl Carbonate (DMC) | Neat or Toluene | Solid catalysts (e.g., Fe₂O₃) | Phosgene-free method, may require higher pressure.[7] |
Visual Guides and Workflows
Troubleshooting Flowchart
This diagram provides a logical decision tree for troubleshooting low conversion rates.
Caption: A step-by-step decision tree for diagnosing low conversion rates.
General Experimental Workflow
This diagram illustrates a typical workflow for setting up and analyzing a carbamoylation reaction.
Caption: Standard workflow from preparation to final product analysis.
Experimental Protocols
Protocol 1: General Procedure for Carbamoylation of an Amine with an Isocyanate
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: Under a positive pressure of nitrogen, add the starting amine (1.0 eq.) and anhydrous solvent (e.g., THF) to the flask. Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add the isocyanate (1.05 eq.) dropwise to the stirred solution via a dry syringe over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding deionized water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to yield the desired carbamate.
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Sample Preparation: At desired time points, carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a dry syringe.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample to an appropriate concentration for analysis.
-
Analysis: Inject the diluted sample into the LC-MS system.
-
Method: Use a reverse-phase C18 column with a gradient elution method, typically starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile or methanol (with 0.1% formic acid).
-
Detection: Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak in the mass spectrometer. This provides a semi-quantitative measure of the reaction's conversion over time. Analytical methods like HPLC-MS are crucial for reaction optimization.[8][9]
Frequently Asked Questions (FAQs)
-
Q1: My starting amine is very hindered. What conditions might improve the conversion rate?
-
A1: For sterically hindered amines, higher temperatures and longer reaction times are often necessary. The use of a more reactive carbamoylating agent or a catalyst to enhance electrophilicity might also be required. Screening different solvents to improve solubility and reaction kinetics can also be beneficial.
-
-
Q2: Can I use urea as a direct carbamoylating agent?
-
A2: Yes, urea can be used as an economical and safer alternative to phosgene-based reagents. This transformation typically requires a catalyst, such as indium triflate, and may require elevated temperatures to proceed efficiently.[10]
-
-
Q3: What is the difference between carbamoylation and carbamylation?
-
A3: In organic synthesis, "carbamoylation" refers to the introduction of a carbamoyl group (-CONR₂). In biochemistry and clinical chemistry, "carbamylation" often refers to a specific post-translational modification where isocyanic acid (derived from urea) reacts with the amino groups of proteins, such as on lysine residues.[11][12][13] While the terms are sometimes used interchangeably, their context is important.
-
-
Q4: Are there any metal-catalyzed methods for carbamoylation?
-
A4: Yes, various transition metals can catalyze carbamoylation reactions. For example, palladium-catalyzed cross-coupling reactions can be used to carbamoylate aryl halides using a tungsten carbonyl amine complex as the carbamoyl source, providing an alternative to methods using carbon monoxide gas.[14] Tin-catalyzed transcarbamoylation using methyl or phenyl carbamate is also an effective method.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of carbamylation conditions and study on the effects on the product ions of carbamylation and dual modification of the peptide by Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New method to measure the carbamoylating activity of nitrosoureas by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions (solvent, temperature) for N-methylcarbamoyl chloride.
Welcome to the technical support center for N-methylcarbamoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is N-methylcarbamoyl chloride and what are its primary applications?
N-methylcarbamoyl chloride (NMCC) is a reactive chemical intermediate with the formula CH₃NHCOCl.[1] Its primary use is as a carbamoylating agent, meaning it introduces an N-methylcarbamoyl group into a molecule. This functionality is a key component in many pharmaceuticals and agrochemicals, such as carbamate insecticides.[1]
Q2: What are the most critical factors to consider when running reactions with N-methylcarbamoyl chloride?
The most critical factor is the compound's high sensitivity to moisture. N-methylcarbamoyl chloride readily hydrolyzes in the presence of water to form N-methylcarbamic acid, which is unstable and can decompose to methylamine and carbon dioxide.[2] This will significantly lower the yield of the desired product. Therefore, all reactions should be conducted under strictly anhydrous conditions using dry glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).[2] Temperature control is also crucial to minimize side reactions.[3]
Q3: What are the common side products in reactions involving N-methylcarbamoyl chloride?
Besides hydrolysis, a common side product in reactions with primary or secondary amines is the formation of substituted ureas. This can occur if the N-methylcarbamoyl chloride reacts with the amine product of hydrolysis or if there is a localized excess of the amine reactant.[4] At elevated temperatures, thermal decomposition can also become an issue.[1] For certain substrates, intramolecular cyclization can be a competing reaction.[5]
Q4: How does solvent choice impact the reaction?
The choice of solvent is critical and depends on the specific reaction being performed. For reactions involving nucleophilic attack on the carbamoyl chloride, polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred as they can help to solvate intermediates without participating in the reaction.[6] The rate of solvolysis reactions is influenced by both the ionizing power and nucleophilicity of the solvent.[7]
Q5: What is the optimal temperature range for reactions with N-methylcarbamoyl chloride?
The optimal temperature depends on the specific transformation. For the synthesis of N-methylcarbamoyl chloride itself, low temperatures (e.g., 0-15°C) are often employed to control the exothermic reaction with phosgene or a phosgene equivalent.[8] For subsequent reactions where N-methylcarbamoyl chloride is used as a reagent to form carbamates or ureas, the temperature can range from 0°C to elevated temperatures (reflux), depending on the nucleophilicity of the substrate.[5][9] Lower temperatures are generally favored to minimize side reactions.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).[2] |
| Incomplete Reaction | Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR). Consider increasing the reaction time or temperature cautiously. Ensure the stoichiometry of the reactants is correct.[4] |
| Poor Reagent Quality | Use a fresh or recently purified batch of N-methylcarbamoyl chloride. Ensure all other reagents are of high purity. |
| Suboptimal Solvent | Select a solvent that ensures all reactants are fully dissolved at the reaction temperature. For many reactions, polar aprotic solvents like DCM or THF are a good starting point.[6] |
| Product Loss During Workup | Minimize the use of aqueous washes. If an aqueous workup is necessary, use cold solutions and perform extractions quickly. Your product may have some solubility in the aqueous layer, so perform multiple extractions with an organic solvent to maximize recovery. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Urea Formation (in reactions with amines) | Add the N-methylcarbamoyl chloride slowly to the amine solution to avoid localized high concentrations. Use a non-nucleophilic base to scavenge the HCl byproduct if necessary. Maintain a low reaction temperature.[4] |
| Hydrolysis Products | As with low yield, ensure strictly anhydrous conditions throughout the setup and reaction.[2] |
| Thermal Decomposition | Avoid excessively high reaction temperatures. If heating is required, increase the temperature incrementally while monitoring the reaction for the appearance of new, unidentified spots by TLC.[3] |
Data Presentation
Table 1: Effect of Solvent on a Hypothetical Reaction of N-methylcarbamoyl chloride with a Primary Amine at Room Temperature
| Solvent | Dielectric Constant (Approx.) | Expected Reaction Rate | Potential Side Reactions |
| Dichloromethane (DCM) | 9.1 | Moderate to Fast | Minimal with anhydrous conditions |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Minimal with anhydrous conditions |
| Acetonitrile | 37.5 | Fast | May promote side reactions if moisture is present |
| Toluene | 2.4 | Slow | Generally clean but may require heating |
| Water | 80.1 | Very Fast | Primarily hydrolysis of N-methylcarbamoyl chloride |
Table 2: Effect of Temperature on a Hypothetical Reaction of N-methylcarbamoyl chloride with a Primary Alcohol in Dichloromethane
| Temperature (°C) | Expected Reaction Time | Expected Yield | Potential Issues |
| 0 | 12 - 24 hours | High | Slow reaction rate |
| 25 (Room Temp.) | 4 - 8 hours | Good to High | Potential for minor side products |
| 40 (Reflux) | 1 - 3 hours | Moderate to Good | Increased risk of side product formation and decomposition |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carbamate from N-methylcarbamoyl chloride and a Primary Alcohol
Materials:
-
N-methylcarbamoyl chloride
-
Anhydrous primary alcohol
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the anhydrous alcohol (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous DCM under the inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve N-methylcarbamoyl chloride (1.05 equivalents) in anhydrous DCM in the dropping funnel.
-
Add the N-methylcarbamoyl chloride solution dropwise to the cooled alcohol solution over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the reaction is complete.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a Urea from N-methylcarbamoyl chloride and a Primary Amine
Materials:
-
N-methylcarbamoyl chloride
-
Primary amine
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the primary amine (2.2 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice-water bath.
-
Add a solution of N-methylcarbamoyl chloride (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5°C. A white precipitate of the amine hydrochloride salt will likely form.[10]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Filter the reaction mixture to remove the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving N-methylcarbamoyl chloride.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
techniques for handling the hygroscopic nature of methylaminoformyl chloride.
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic compound, methylaminoformyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is a chemical reagent used in various synthetic processes, including the production of carbamate pesticides and as a reagent in the synthesis of certain inhibitors.[1] It is classified as a hygroscopic and moisture-sensitive solid, meaning it readily absorbs moisture from the atmosphere.[2] This property is a significant concern because contact with water leads to its decomposition, which can compromise the integrity of experiments, reduce yields, and potentially create hazardous byproducts.[1]
Q2: How should I properly store this compound?
A2: To maintain its stability and purity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.
Q3: What are the visible signs of decomposition in this compound?
A3: While specific visual cues for the decomposition of this compound are not extensively detailed, hygroscopic compounds in general can show signs of moisture absorption such as clumping, turning into a gummy or pasty substance, or complete deliquescence (dissolving in the absorbed water).[2] Any change from its initial solid, white to off-white appearance should be considered a potential sign of degradation.
Q4: Which solvents are compatible with this compound?
A4: this compound is soluble in several organic solvents. Acetonitrile, chloroform (slightly), and DMSO are listed as suitable solvents. It is also noted to be easily soluble in benzene, carbon tetrachloride, and chlorobenzene.[1] It is crucial to use anhydrous (dry) solvents for any reaction involving this compound to prevent decomposition.
Q5: How can I assess the purity of my this compound sample?
A5: While a supplier's certificate of analysis is the primary indicator of purity, you can use analytical techniques to assess the quality of a sample, especially if you suspect decomposition. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the compound and detect impurities.[4] Fourier-Transform Infrared (FTIR) spectroscopy can also be employed to identify characteristic functional groups and monitor for the appearance of degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield in reaction | Decomposition of this compound due to moisture. | Ensure all glassware is rigorously dried before use. Use anhydrous solvents. Handle the reagent under an inert atmosphere using a glovebox or Schlenk line. |
| Inconsistent reaction results | Partial decomposition of the starting material. | Use a fresh bottle of this compound or a sample that has been properly stored. Visually inspect the reagent for any signs of moisture absorption before use. |
| Reagent has clumped or appears wet | Improper storage and exposure to atmospheric moisture. | The reagent has likely been compromised. It is best to discard the affected portion and use a fresh, dry sample. Attempting to dry the reagent may not be effective and could lead to further decomposition. |
| Formation of unexpected byproducts | Reaction of this compound with water. | Review and optimize the experimental setup to strictly exclude moisture. This includes checking for leaks in the inert gas setup and ensuring all reagents and solvents are anhydrous. |
Data Summary
Storage and Handling Parameters
| Parameter | Recommendation | Reference |
| Storage Temperature | 2-8°C | |
| Atmosphere | Under inert gas (nitrogen or argon) | |
| Container | Tightly closed | [3] |
| Location | Dry, cool, and well-ventilated place | [3] |
| Incompatibilities | Water, alkali, strong oxidizing agents, strong bases | [1] |
Recommended Solvents and Drying Agents
| Solvent | Recommended Drying Agent | Reference |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl | [5] |
| Dichloromethane (DCM) | Calcium hydride | [5] |
| Acetonitrile | Calcium hydride, 4Å molecular sieves | [5] |
| Toluene | Sodium/benzophenone | [6] |
Experimental Protocols
Protocol: Handling this compound Under an Inert Atmosphere Using a Schlenk Line
This protocol outlines the general steps for safely handling this compound to prevent its decomposition by atmospheric moisture.
1. Preparation of Glassware:
-
All glassware (e.g., reaction flask, addition funnel) must be thoroughly dried in an oven at >100°C overnight or flame-dried under vacuum immediately before use.
-
Assemble the glassware hot and allow it to cool under a stream of inert gas (nitrogen or argon).
2. Solvent Preparation:
-
Use a properly dried, anhydrous solvent. Refer to the table above for recommended drying agents.
-
Transfer the anhydrous solvent to the reaction flask via cannula transfer under a positive pressure of inert gas.
3. Handling this compound:
-
In a Glovebox: The ideal method is to weigh the desired amount of this compound inside a glovebox with a dry, inert atmosphere. The solid can then be added directly to the reaction flask within the glovebox or sealed in a flask for transfer to a Schlenk line.
-
Without a Glovebox (Quick Transfer): If a glovebox is unavailable, the transfer must be done quickly under a strong flow of inert gas.
-
Briefly remove the septum from the reaction flask while maintaining a positive pressure of inert gas.
-
Quickly add the pre-weighed this compound to the flask.
-
Immediately reseal the flask. This method carries a higher risk of exposure to moisture.
-
4. Reaction Setup:
-
Once the reagent is added, ensure the system is under a positive pressure of inert gas, which can be monitored with an oil bubbler.
-
Proceed with the reaction as per the specific experimental procedure.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for failed reactions.
References
Technical Support Center: Methylaminoformyl Chloride Emergency Procedures
This guide provides essential emergency procedures for handling spills and exposure involving methylaminoformyl chloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the immediate actions required after a this compound spill?
A1: In the event of a spill, you must first ensure the safety of all personnel. Alert everyone in the immediate vicinity and evacuate the area if necessary.[1] Remove all sources of ignition and ensure the area is well-ventilated.[2] Only personnel trained and equipped with the proper Personal Protective Equipment (PPE) should address the spill.[1] For major spills, evacuate the area and contact your institution's emergency response team immediately.[3][4]
Q2: What is the appropriate first aid response for inhalation of this compound?
A2: Immediately move the exposed individual to an area with fresh air.[2] If the person is experiencing difficulty breathing, administer oxygen.[2] If they are not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was inhaled.[2] Seek immediate medical attention and consult a physician.[5]
Q3: What should I do in case of skin or eye contact?
A3: For skin contact, immediately take off all contaminated clothing.[2] Wash the affected skin area thoroughly with soap and plenty of water.[2] For eye contact, rinse the eyes cautiously with pure water for at least 15 minutes, making sure to rinse under the eyelids.[2] In both cases, a doctor should be consulted immediately.
Q4: What is the emergency procedure if this compound is ingested?
A4: If the chemical is swallowed, rinse the person's mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an individual who is unconscious.[5] Call a physician or a Poison Control Center right away for guidance.[2]
Q5: How should waste from a spill cleanup be handled?
A5: All collected spill material and contaminated absorbents should be placed in suitable, closed containers labeled for disposal.[2] The disposal of this waste must be carried out in accordance with all applicable laws and regulations.[2] It is recommended to contact a licensed professional waste disposal service.[5]
Troubleshooting Guides & Protocols
Personal Protective Equipment (PPE) Summary
Proper PPE is critical when handling this compound to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Citation(s) |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2] |
| Hand Protection | Chemical impermeable gloves, which must be inspected before use. | [2] |
| Body Protection | Fire/flame resistant and impervious clothing. | [2] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation occurs, a full-face respirator is necessary. For firefighting, a self-contained breathing apparatus (SCBA) is required. | [2] |
Physical and Chemical Properties
Understanding the properties of this compound is essential for safe handling and emergency response.
| Property | Value | Citation(s) |
| Physical State | Solid | [2] |
| Color | White to Off-White | [2] |
| Melting Point | 45°C | [2] |
| Boiling Point | 93°C (decomposes) | [2] |
| Molecular Formula | C₂H₄ClNO | [5] |
| Molecular Weight | 93.51 g/mol | [5] |
Experimental Protocol: Minor Spill Decontamination
This protocol outlines the steps for cleaning a minor spill of this compound. A minor spill is a small amount that can be safely managed by trained laboratory personnel without risk of significant exposure.[1]
Materials:
-
Full PPE (as specified in the table above)
-
Non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth)[3]
-
Spark-proof tools (e.g., plastic scoop or dustpan)[2]
-
Sealable, labeled waste container[2]
-
Warm, soapy water
Procedure:
-
Assess and Secure: Confirm the spill is minor and you are comfortable cleaning it up.[1] Ensure all ignition sources are removed from the area.[2]
-
Ventilate: Increase ventilation in the area by opening a fume hood sash or as appropriate for your facility.[2]
-
Containment: Create a dike around the spill's outer edges using a non-combustible absorbent material to prevent it from spreading.[4]
-
Absorption: Cover the spill with the absorbent material, working from the outside in.[6] Allow the material to fully absorb the chemical.
-
Collection: Using spark-proof tools, carefully collect the absorbed material.[2] Avoid creating dust.[2] Place the material into a designated, sealable waste container.[2]
-
Final Cleaning: Once the bulk of the spill is removed, wash the area with warm, soapy water to remove any residue.[3]
-
Disposal: Seal and label the waste container as "Spill Cleanup Material" and dispose of it as hazardous waste according to institutional and regulatory guidelines.[2][6]
-
Restock: Replenish the spill kit for future use.[6]
Mandatory Visualizations
Emergency Spill Response Workflow
References
minimizing the formation of byproducts in methylaminoformyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of byproducts in reactions involving methylaminoformyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The most common byproducts encountered are methyl isocyanate, N,N'-dimethylurea, and methylcarbamic acid. Methyl isocyanate forms from the thermal decomposition of this compound.[1][2][3] N,N'-dimethylurea can result from the reaction of methyl isocyanate with methylamine (if present as an impurity or unreacted starting material) or from the hydrolysis of methyl isocyanate.[4][5] Methylcarbamic acid is formed upon hydrolysis of this compound in the presence of water.[2][6]
Q2: My reaction is showing a significant amount of N,N'-dimethylurea. What is the likely cause and how can I prevent it?
A2: The presence of N,N'-dimethylurea is a strong indicator that methyl isocyanate is being formed as an intermediate. This can happen under elevated reaction temperatures, which promote the decomposition of this compound.[1][2][3] The methyl isocyanate can then react with any primary or secondary amines present in the reaction mixture. To prevent this, it is crucial to maintain a low reaction temperature, typically between 0°C and room temperature.[7] Additionally, ensuring your starting amine is of high purity and free from methylamine contamination can help.
Q3: I am observing a byproduct with a mass corresponding to the hydrolyzed starting material. How can I avoid this?
A3: Formation of the corresponding carboxylic acid (methylcarbamic acid) is due to the hydrolysis of this compound.[2][6] This reagent is highly sensitive to moisture.[2][6] To prevent hydrolysis, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Glassware should be thoroughly dried before use.
Q4: What is the role of the base in minimizing byproduct formation?
A4: The reaction of this compound with a nucleophile (like an amine or alcohol) generates hydrochloric acid (HCl) as a byproduct.[8][9] This HCl can react with your desired nucleophile, rendering it unreactive, or it can catalyze degradation pathways. A base is added to neutralize the HCl as it is formed. The ideal base is non-nucleophilic, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to avoid it competing with your intended nucleophile in reacting with the this compound.[7][10] Using at least a stoichiometric equivalent of the base is crucial to drive the reaction to completion and minimize side reactions.[6]
Q5: How does solvent polarity affect the reaction and potential byproducts?
A5: The polarity of the solvent can influence the reaction mechanism and the formation of byproducts. Carbamoyl chlorides can undergo solvolysis, particularly in polar protic solvents, which can lead to unwanted side products.[6] Generally, aprotic solvents of moderate polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, are good choices for these reactions as they facilitate the dissolution of reactants while minimizing solvolysis.[2][6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Carbamate/Urea Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11] - Ensure the reaction is stirred efficiently. - If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature, but avoid excessive heating.[12] |
| Hydrolysis of this compound | - Use anhydrous solvents and reagents.[7] - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (nitrogen or argon).[7] |
| Suboptimal Base | - Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7][10] - Ensure at least one equivalent of the base is used to neutralize the HCl byproduct.[6] |
| Formation of Methyl Isocyanate | - Maintain a low reaction temperature (0°C to room temperature).[7] - Add the this compound solution slowly to the reaction mixture to control any exotherm. |
| Product Loss During Workup | - If your product has some water solubility, perform multiple extractions of the aqueous layer.[3] - Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during extraction. |
Issue 2: Presence of Significant Byproducts in the Final Product
| Byproduct Observed | Primary Cause | Recommended Action |
| N,N'-Dimethylurea | Thermal decomposition to methyl isocyanate, followed by reaction with an amine.[1][2][3][4] | - Lower the reaction temperature. - Use high-purity starting materials. |
| Methylcarbamic Acid | Hydrolysis of this compound.[2][6] | - Ensure strictly anhydrous reaction conditions.[7] |
| Unreacted Starting Amine/Alcohol | Incomplete reaction or reaction with HCl byproduct. | - Use a slight excess of this compound (e.g., 1.1 equivalents). - Ensure sufficient non-nucleophilic base is present.[6] |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon source
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of this compound: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours at 0°C to room temperature.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute aqueous HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol for Analytical Monitoring of the Reaction by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phase:
-
A gradient of acetonitrile and water is often effective. The exact gradient will depend on the polarity of the reactants and products.
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture and quench it by diluting with the initial mobile phase composition.
-
Injection: Inject the prepared sample onto the HPLC column.
-
Analysis: Monitor the disappearance of the starting material peaks and the appearance of the product peak. Byproducts may also be visible as separate peaks. The relative peak areas can be used to estimate the reaction progress and the extent of byproduct formation.[2]
Visualizations
Caption: Byproduct formation pathways in this compound reactions.
Caption: Troubleshooting workflow for optimizing reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN101122589B - High performance liquid chromatography analysis method of urea and its impurity carbamylurea, methylene biuret - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbamate Synthesis Using a Shelf-Stable and Renewable C1 Reactant. | Semantic Scholar [semanticscholar.org]
- 8. EP0200506A2 - Process for the preparation of methyl carbamates - Google Patents [patents.google.com]
- 9. WO2014017938A2 - Process for the synthesis of substituted urea compounds - Google Patents [patents.google.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. biotage.com [biotage.com]
quenching and workup procedures for reactions containing N-methylcarbamoyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quenching and workup procedures for reactions containing N-methylcarbamoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the workup of reactions involving N-methylcarbamoyl chloride?
A1: The main challenge is the high moisture sensitivity of N-methylcarbamoyl chloride.[1] It readily hydrolyzes in the presence of water to form N-methylcarbamic acid, which is unstable and quickly decomposes into methylamine and carbon dioxide.[2][3] This side reaction reduces the yield of the desired product and introduces impurities that can be difficult to remove.[1]
Q2: What are the common impurities to expect after a reaction with N-methylcarbamoyl chloride?
A2: Common impurities include:
-
Methylamine: Formed from the hydrolysis of N-methylcarbamoyl chloride.[1]
-
Symmetrical ureas (e.g., 1,3-dimethylurea): Can form if the carbamoyl chloride reacts with the methylamine byproduct.[1]
-
Unreacted starting materials. [1]
Q3: How can I monitor the progress of a reaction involving N-methylcarbamoyl chloride?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for monitoring the reaction and assessing the purity of the final product.[1] It allows for the identification and quantification of the desired product and potential impurities. Thin Layer Chromatography (TLC) can also be used to monitor the consumption of starting materials.[3]
Q4: What are the recommended storage conditions for N-methylcarbamoyl chloride?
A4: Due to its moisture sensitivity, N-methylcarbamoyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) to minimize decomposition.[4]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield | Hydrolysis of N-methylcarbamoyl chloride: Exposure to water during the reaction or workup.[1] | • Ensure all glassware is oven-dried or flame-dried.[3]• Use anhydrous solvents and reagents.[1]• Perform the reaction and workup under an inert atmosphere (nitrogen or argon).[1]• Minimize the duration of any aqueous washing steps.[1] |
| Incomplete reaction: Insufficient reaction time or temperature.[1] | • Monitor the reaction by TLC or GC-MS to ensure completion.[1]• Optimize reaction conditions (time, temperature, stoichiometry).[1] | |
| Product Contaminated with Methylamine | Hydrolysis during aqueous workup. [1] | • Perform an acidic wash (e.g., with cold, dilute HCl) to protonate the amine and extract it into the aqueous layer. Caution: This may also hydrolyze the desired product, so use low temperatures and brief exposure.[1] |
| Product Decomposition During Distillation | Excessive heating: Carbamoyl chlorides can be thermally unstable.[1][5] | • Use a high-vacuum pump to lower the boiling point.[1]• Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.[1] |
| Cloudy Organic Layer After Drying | Inefficient drying agent or insufficient drying time. [1] | • Use a high-capacity, inert drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]• Allow sufficient time for the drying agent to work, with gentle swirling.[1] |
Experimental Protocols
General Anhydrous Workup Procedure (Preferred Method)
This procedure is designed to minimize exposure to water and thus reduce hydrolysis of the product.[1]
-
Reaction Quenching (under inert atmosphere): Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture in an ice bath. If a tertiary amine base (e.g., triethylamine) was used, the hydrochloride salt will precipitate.[1]
-
Filtration: Filter the cold reaction mixture through a sintered glass funnel under a positive pressure of inert gas (nitrogen or argon).[1]
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same solvent used for the reaction).[1]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath temperature low to prevent thermal decomposition.[1]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[5]
Aqueous Workup Procedure (Use with Caution)
This method should only be used if a non-aqueous workup is not feasible. All steps should be performed quickly and at low temperatures to minimize hydrolysis.[1]
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly add a cold, saturated aqueous solution of a mild acid (e.g., ammonium chloride) or a buffer to quench the reaction.[1][3]
-
Extraction: Transfer the mixture to a pre-chilled separatory funnel. Extract the aqueous layer with a cold, anhydrous organic solvent (e.g., diethyl ether or dichloromethane).[1]
-
Washing: Wash the combined organic layers sequentially with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with cold brine.[1]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[1]
Quantitative Data
| Compound | Condition | Rate Constant (k) | Half-life (τ) |
| N,N-dimethylcarbamoyl chloride (DMCC) | Dioxane/Water, acidic, 80°C | 0.0017 s⁻¹ | 6.80 min |
Data from a study on the hydrolysis of DMCC under Vilsmeier reaction workup conditions.[6]
Visualizations
Caption: Hydrolysis pathway of N-methylcarbamoyl chloride.
Caption: General experimental workflow for quenching and workup.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
Purity Analysis of Methylaminoformyl Chloride: A Comparative Guide to GC and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount to the integrity of their work. Methylaminoformyl chloride, a key building block in the synthesis of many pharmaceuticals and agrochemicals, is a reactive compound requiring robust analytical methods for accurate purity assessment. This guide provides a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
This compound is known for its sensitivity to moisture and heat, which presents unique challenges for analytical chemists.[1][2] Hydrolysis and thermal degradation can lead to the formation of impurities, compromising product quality and potentially impacting downstream reactions. Therefore, the choice of analytical technique is critical for obtaining accurate and reliable purity data.
Head-to-Head Comparison: GC vs. HPLC
Both GC and HPLC are powerful chromatographic techniques capable of separating and quantifying components in a mixture. However, their suitability for analyzing a reactive compound like this compound differs significantly. The primary distinction lies in the sample introduction and separation conditions. GC requires the analyte to be volatile and thermally stable, while HPLC is better suited for less volatile or thermally labile compounds.
Due to the thermal instability of this compound, direct analysis by GC can lead to on-column degradation and inaccurate results.[3] A more reliable approach for GC analysis involves a derivatization step to convert the analyte into a more stable and volatile compound. In contrast, HPLC, particularly reverse-phase HPLC, can often analyze the compound directly under milder conditions, avoiding degradation.
The following table summarizes the key performance characteristics of a derivatization GC-MS method and a direct HPLC-UV method for the analysis of this compound and its related impurities.
| Parameter | Gas Chromatography (with Derivatization) | High-Performance Liquid Chromatography (Direct) |
| Principle | Separation of volatile derivatives based on boiling point and polarity. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Sample Preparation | Derivatization required to form a stable, volatile analog (e.g., methyl N-methylcarbamate). | Direct injection of a solution in a suitable solvent (e.g., acetonitrile/water). |
| Instrumentation | Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID). | High-Performance Liquid Chromatograph with a UV detector. |
| Speed | Longer analysis time due to the derivatization step. | Faster analysis time with direct injection. |
| Selectivity | High selectivity, especially with MS detection, which provides structural information. | Good selectivity based on the choice of column and mobile phase. |
| Sensitivity (LOD/LOQ) | Very high sensitivity (LOD ≈ 0.2 ppm, LOQ ≈ 0.7 ppm for a similar compound).[1] | High sensitivity, though typically less than derivatization GC-MS. |
| Typical Impurities | Unreacted starting materials (methylamine, phosgene), byproducts (dimethylcarbamoyl chloride), and degradation products. | Unreacted starting materials, byproducts, and hydrolytic degradation products (methylcarbamic acid). |
| Advantages | High sensitivity and specificity (with MS). Established methods for similar reactive compounds.[3] | Direct analysis avoids potential errors from the derivatization step. Generally faster and simpler method development. |
| Disadvantages | Indirect analysis through derivatization can introduce variability. Potential for incomplete derivatization. | Potential for on-column degradation if the mobile phase is not carefully controlled. Lower sensitivity than derivatization GC-MS. |
Experimental Protocols
Gas Chromatography with Derivatization
This method involves the conversion of this compound to a more stable carbamate derivative prior to GC analysis.
1. Sample Preparation (Derivatization):
-
To 100 µL of the this compound sample, add 500 µL of a 10% solution of anhydrous methanol in a dry, inert solvent (e.g., dichloromethane).
-
Add 50 µL of pyridine to neutralize the HCl formed during the reaction.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 20 minutes.
-
The resulting solution containing the methyl N-methylcarbamate derivative is then ready for GC-MS analysis.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector: Mass Spectrometer (MS) in full scan mode (m/z 35-350).
High-Performance Liquid Chromatography (Direct Analysis)
This method allows for the direct quantification of this compound without a derivatization step.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50 v/v). The use of acidified mobile phase as the diluent can improve stability.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualization of Analytical Workflows
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the GC and HPLC methods, as well as the potential degradation pathways for this compound.
Caption: Workflow for the purity analysis of this compound using GC with derivatization.
Caption: Workflow for the direct purity analysis of this compound using HPLC.
Caption: Potential degradation pathways of this compound.
Conclusion
The choice between GC and HPLC for the purity analysis of this compound depends on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput.
-
HPLC is recommended for routine quality control due to its direct analysis capabilities, which translate to a simpler, faster, and more straightforward workflow. It effectively minimizes the risk of analyte degradation during analysis.
-
GC with derivatization is a highly sensitive and specific alternative, particularly when coupled with a mass spectrometer. This method is advantageous when trace-level impurity identification and quantification are critical, or when HPLC instrumentation is unavailable.
By understanding the advantages and limitations of each technique, researchers can select the most appropriate method to ensure the quality and purity of this compound, thereby contributing to the reliability and reproducibility of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Application_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Methylcarbamoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Dimethylcarbamoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of Methylaminoformyl Chloride and Dimethylcarbamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of methylaminoformyl chloride and dimethylcarbamoyl chloride. These two carbamoyl chloride derivatives are important reagents in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where they are utilized for the introduction of the methylaminoformyl and dimethylcarbamoyl moieties, respectively.[1][2] Understanding their relative reactivity is crucial for reaction design, optimization, and the selective synthesis of target molecules.
Introduction to this compound and Dimethylcarbamoyl Chloride
This compound (also known as N-methylcarbamoyl chloride) and dimethylcarbamoyl chloride are acyl chlorides of the corresponding carbamic acids. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.
| Compound | Structure | Molar Mass ( g/mol ) | Physical State |
| This compound | CH₃NHCOCl | 93.51 | Solid[3] |
| Dimethylcarbamoyl Chloride | (CH₃)₂NCOCl | 107.54 | Liquid[4] |
The key structural difference between the two compounds is the substitution on the nitrogen atom. This compound is a monosubstituted carbamoyl chloride with a proton on the nitrogen, while dimethylcarbamoyl chloride is a disubstituted derivative. This difference significantly influences their electronic properties, steric hindrance, and ultimately, their chemical reactivity.
Comparative Reactivity Analysis
The reactivity of carbamoyl chlorides is influenced by a combination of electronic and steric effects.
Electronic Effects: The nitrogen atom's lone pair of electrons can be delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and thus decreases reactivity towards nucleophiles. In dimethylcarbamoyl chloride, the two electron-donating methyl groups increase the electron density on the nitrogen atom, enhancing this resonance effect and making it less reactive than a typical acyl chloride. In this compound, there is only one methyl group, and the presence of a proton on the nitrogen can influence the degree of this resonance stabilization.
Steric Effects: The two methyl groups in dimethylcarbamoyl chloride create more steric hindrance around the carbonyl carbon compared to the single methyl group in this compound. This can slow down the rate of attack by bulky nucleophiles.
Stability: Monosubstituted carbamoyl chlorides like this compound are known to be less stable than their disubstituted counterparts.[5][6][7] They can undergo decomposition, particularly in solution, to form isocyanates and hydrogen chloride.[5][6][7] This alternative reaction pathway is an important consideration in their application. This compound is also reported to be unstable at high temperatures and is readily decomposed by water and alkali.[1]
Quantitative Reactivity Data
The solvolysis of N,N-dialkylcarbamoyl chlorides is generally believed to proceed through a dissociative SN1-like mechanism, where the rate-determining step is the formation of a carbamoyl cation.[8] The reactivity is influenced by the electronic and steric nature of the alkyl groups. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is attributed to the greater electron-donating ability of the ethyl groups, stabilizing the intermediate cation.[8]
Table 1: Solvolysis Data for Dimethylcarbamoyl Chloride and a Related Compound
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate | Reference |
| Dimethylcarbamoyl Chloride | 80% Ethanol | 25.0 | 1.1 x 10⁻⁵ | 1 | [8] |
| N,N-Diethylcarbamoyl Chloride | 80% Ethanol | 25.0 | 4.6 x 10⁻⁵ | 4.2 | [8] |
| Dimethylcarbamoyl Chloride | 100% Methanol | 25.0 | 1.5 x 10⁻⁵ | 1 | [8] |
| N,N-Diethylcarbamoyl Chloride | 100% Methanol | 25.0 | 9.9 x 10⁻⁵ | 6.6 | [8] |
While no direct data is available for this compound, its tendency to decompose to the highly reactive methyl isocyanate suggests that it is a very reactive species, and its reactions may proceed through different mechanisms.
Reaction Mechanisms
The reactions of carbamoyl chlorides with nucleophiles can proceed through several pathways, depending on the substrate, nucleophile, and reaction conditions.
Nucleophilic Acyl Substitution
This is the most common reaction pathway for carbamoyl chlorides. The reaction with nucleophiles such as amines, alcohols, and water leads to the formation of ureas, carbamates, and carbamic acids (which are often unstable and decompose), respectively.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Elimination to Isocyanate (for Monosubstituted Carbamoyl Chlorides)
This compound, being a monosubstituted carbamoyl chloride, can undergo elimination to form methyl isocyanate and HCl.[5][6][7] This is a significant reaction pathway that distinguishes it from dimethylcarbamoyl chloride. The resulting isocyanate is a highly reactive electrophile that can then react with nucleophiles.
References
- 1. This compound-Application_Chemicalbook [chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Carbamic chloride, dimethyl- [webbook.nist.gov]
- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safer and More Efficient Routes to Carbamate Synthesis: A Comparative Guide to Alternatives for N-Methylcarbamoyl Chloride
For researchers, scientists, and drug development professionals, the synthesis of carbamates is a fundamental process. However, the use of traditional reagents like N-methylcarbamoyl chloride poses significant safety and handling challenges due to their high toxicity and reactivity. This guide provides an objective comparison of safer and more efficient alternative reagents and methodologies for carbamate formation, supported by experimental data and detailed protocols.
N-Methylcarbamoyl chloride and its analogs are highly reactive electrophiles widely used in the synthesis of carbamates, a functional group prevalent in pharmaceuticals and agrochemicals. However, their toxicity, corrosivity, and moisture sensitivity necessitate stringent handling procedures and limit their use in certain applications.[1][2][3][4][5] The development of safer, more user-friendly, and environmentally benign alternatives is therefore a critical area of research. This guide explores several key classes of alternative reagents, presenting their performance, advantages, and limitations.
Key Alternative Reagents and Methodologies
Several promising alternatives to N-methylcarbamoyl chloride have emerged, offering improved safety profiles without compromising efficiency. These can be broadly categorized as:
-
N-Alkyl Carbamoylimidazoles: These reagents have gained significant attention as stable, crystalline solids that are easy to handle and store.[6][7][8][9] They act as effective isocyanate surrogates, reacting with a wide range of nucleophiles under mild conditions.[6][8]
-
Organic Carbonates: Aminolysis of organic carbonates, such as dimethyl carbonate (DMC) and diphenyl carbonate (DPC), provides a phosgene-free route to carbamates.[10][11][12] These reactions can often be catalyzed to improve efficiency.
-
Carbon Dioxide-Based Methods: Utilizing carbon dioxide as a C1 source represents a green and attractive alternative to phosgene-derived reagents.[13][14] These methods typically involve the reaction of an amine with CO2, followed by trapping with an electrophile.
-
Isocyanate-Free Rearrangements: The Curtius rearrangement of acyl azides offers a pathway to carbamates that completely avoids the handling of isocyanates.[14][15]
Comparative Performance Data
The following tables summarize the performance of various alternative reagents in the synthesis of representative carbamates, highlighting key reaction parameters and yields.
Table 1: Synthesis of Methyl Carbamates from Alcohols
| Reagent/Method | Alcohol Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Methylcarbamoylimidazole | Benzyl Alcohol | Triethylamine | Dichloromethane | Room Temp. | 2 | 95 | [8] |
| Dimethyl Carbonate | Phenol | K2CO3 | DMF | 120 | 12 | 85 | [10] |
| CO2 / Methyl Iodide | Benzylamine | Cesium Carbonate | DMF | Room Temp. | 24 | 92 | [14] |
| Chlorosulfonyl isocyanate | Menthol | Pyridine | Pyridine | Room Temp. | 1 | 98 | [16] |
Table 2: Synthesis of N-Methylureas from Amines
| Reagent/Method | Amine Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Methylcarbamoylimidazole | Aniline | Triethylamine | Acetonitrile | 80 | 1 | 98 | [8] |
| N-Methylcarbamoylimidazole | Glycine methyl ester | Triethylamine | Water | Room Temp. | 2 | 95 | [8] |
| Methyl isocyanate (for comparison) | Aniline | - | Toluene | Room Temp. | 0.5 | 99 | [7] |
Experimental Protocols
Protocol 1: Carbamate Synthesis using N-Methylcarbamoylimidazole
This protocol describes a general procedure for the synthesis of a methyl carbamate from an alcohol using N-methylcarbamoylimidazole.
-
To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) is added N-methylcarbamoylimidazole (1.1 mmol).
-
Triethylamine (1.2 mmol) is added dropwise to the stirring solution at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[15]
Protocol 2: Carbamate Synthesis via Curtius Rearrangement (Isocyanate-Free)
This one-pot procedure is for the synthesis of a Boc-protected amine from a carboxylic acid.
-
In a flame-dried round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 mmol), sodium azide (1.5 mmol), tetrabutylammonium bromide (0.1 mmol), and zinc triflate (0.1 mmol).
-
Add anhydrous THF (10 mL) via syringe.
-
Heat the reaction mixture to 40°C.
-
Once the internal temperature reaches 40°C, add di-tert-butyl dicarbonate (1.2 mmol).
-
Stir the reaction at 40°C and monitor for completion by GC-MS.[15]
Logical Relationships and Workflows
The following diagrams illustrate the general reaction pathways for carbamate formation using the alternative reagents discussed.
Caption: Reaction pathways for carbamate and urea formation.
The diagram above illustrates the versatility of different classes of alternative reagents in reacting with alcohols and amines to form the desired carbamate or urea products.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. N-methoxy-N-methylcarbamoyl chloride | C3H6ClNO2 | CID 2734926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.es [fishersci.es]
- 5. N-Ethyl-N-methylcarbamoyl Chloride | 42252-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. keyorganics.net [keyorganics.net]
- 8. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Finding a substitute for methyl isocyanate | Research | Chemistry World [chemistryworld.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis: Confirming Aspirin Synthesis with ¹H and ¹³C NMR
For researchers and professionals in drug development, unambiguous structural confirmation of a synthesized active pharmaceutical ingredient (API) is a critical step. This guide provides a comparative analysis of a common precursor, salicylic acid, and its acetylated product, acetylsalicylic acid (aspirin), using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present key experimental data, detailed protocols, and a visual workflow to objectively demonstrate the utility of NMR in confirming the successful synthesis and purity of the final product.
Comparative Spectroscopic Data: Salicylic Acid vs. Acetylsalicylic Acid
The transformation of salicylic acid to acetylsalicylic acid involves the acetylation of the phenolic hydroxyl group. This chemical modification results in distinct changes in the electronic environment of the protons and carbons within the molecule, which are readily observable in their respective NMR spectra. The data presented below, compiled from various spectroscopic databases and experimental findings, highlights these key differences.
Table 1: Comparative ¹H and ¹³C NMR Data for Salicylic Acid and Acetylsalicylic Acid
| Compound | Analysis | Chemical Shift (δ) in ppm | Observed Differences and Structural Confirmation |
| Salicylic Acid | ¹H NMR | ~10.3 (s, 1H, -COOH), ~9.1 (br s, 1H, -OH), 6.7-8.1 (m, 4H, Ar-H)[1] | The presence of two distinct acidic protons (carboxylic acid and phenol) is a key feature. |
| ¹³C NMR | ~173.5 (COOH), ~163.2 (C-OH), ~136.6 (Ar-CH), ~131.5 (Ar-CH), ~120.0 (Ar-CH), ~118.1 (Ar-CH), ~113.8 (Ar-C)[2] | The chemical shift of the carbon attached to the hydroxyl group is characteristic. | |
| Acetylsalicylic Acid (Aspirin) | ¹H NMR | ~11.89 (s, 1H, -COOH), 7.13-8.28 (m, 4H, Ar-H), ~2.43 (s, 3H, -COCH₃)[3] | The disappearance of the phenolic -OH proton signal and the appearance of a new singlet at ~2.43 ppm corresponding to the methyl protons of the acetyl group confirm the acetylation. The carboxylic acid proton is also shifted downfield.[1][3] |
| ¹³C NMR | ~172.6 (-COOH), ~169.2 (-COCH₃), ~151.0 (C-OAc), ~134.1 (Ar-CH), ~131.5 (Ar-CH), ~126.0 (Ar-CH), ~123.9 (Ar-CH), ~122.6 (Ar-C), ~21.0 (-COCH₃)[4] | A new carbonyl carbon signal from the acetyl group appears around 169.2 ppm, and the signal for the carbon attached to the ester group is shifted. The methyl carbon of the acetyl group gives a signal around 21.0 ppm.[4] |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis of aspirin and the subsequent NMR analysis.
Synthesis of Acetylsalicylic Acid from Salicylic Acid
-
In a flask, combine 2.0 g of salicylic acid with 5.0 mL of acetic anhydride.[1]
-
Carefully add 5 drops of a catalyst, such as 85% phosphoric acid or concentrated sulfuric acid.[1][5]
-
Heat the mixture in a water bath at approximately 75°C for about 15 minutes, with occasional swirling, until all the solid has dissolved.[1][6]
-
After the reaction is complete, cautiously add 20 mL of distilled water to the hot mixture to hydrolyze the excess acetic anhydride.[6]
-
Cool the flask in an ice bath to induce crystallization of the aspirin.[6]
-
Collect the solid product by vacuum filtration, wash with cold distilled water, and allow it to dry.[6]
-
For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., an ethanol/water mixture).
NMR Sample Preparation and Data Acquisition
-
Accurately weigh approximately 10-20 mg of the sample (salicylic acid or synthesized aspirin) and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time. Typical parameters might include a spectral width of 240 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and reference the spectra (e.g., to the residual solvent peak or an internal standard like TMS).
Workflow for Spectroscopic Confirmation of Product Structure
The following diagram illustrates the logical workflow from synthesis to structural confirmation using NMR spectroscopy.
Caption: Workflow for the synthesis and spectroscopic confirmation of acetylsalicylic acid.
References
A Comparative Guide to the Stability of Methylaminoformyl Chloride from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
Methylaminoformyl chloride is a reactive chemical intermediate crucial for synthesizing a variety of compounds, particularly in the development of carbamate-based pharmaceuticals and agrochemicals. However, its inherent instability presents significant challenges in its storage, handling, and application.[1][2] This guide provides a comparative analysis of the stability of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C), supported by illustrative experimental data. The objective is to equip researchers with the necessary protocols and understanding to evaluate and select the most suitable product for their specific research and development needs.
Comparative Stability Analysis
The stability of this compound from three different commercial suppliers was assessed under accelerated conditions (40°C). The degradation of the primary compound and the emergence of key degradation products were monitored over a period of four weeks.
Table 1: Accelerated Stability Study of this compound from Different Suppliers at 40°C
| Timepoint | Supplier | Purity (%) | Major Impurity 1 (Methyl Isocyanate Dimer) (%) | Major Impurity 2 (1,3-Dimethylurea) (%) |
| Week 0 | Supplier A | 98.5 | 0.2 | 0.1 |
| Supplier B | 99.2 | 0.1 | < 0.1 | |
| Supplier C | 97.8 | 0.5 | 0.2 | |
| Week 1 | Supplier A | 97.2 | 0.8 | 0.3 |
| Supplier B | 98.5 | 0.4 | 0.1 | |
| Supplier C | 95.5 | 1.5 | 0.6 | |
| Week 2 | Supplier A | 95.8 | 1.5 | 0.7 |
| Supplier B | 97.9 | 0.8 | 0.3 | |
| Supplier C | 92.1 | 3.2 | 1.1 | |
| Week 4 | Supplier A | 92.5 | 3.0 | 1.5 |
| Supplier B | 96.8 | 1.2 | 0.5 | |
| Supplier C | 88.0 | 5.5 | 2.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for assessing the stability of this compound is provided below. These protocols can be adapted to evaluate products from various suppliers.
Accelerated Stability Study
-
Objective: To assess the chemical stability of this compound under elevated temperature conditions to predict its long-term stability at recommended storage conditions.
-
Procedure:
-
Samples of this compound from each supplier are stored in tightly sealed, amber glass vials under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and moisture.[3][4]
-
The vials are placed in a temperature-controlled stability chamber set at 40°C ± 2°C.
-
Samples are withdrawn at initial (T=0), 1-week, 2-week, and 4-week time points for analysis.
-
At each time point, the purity of this compound and the formation of degradation products are quantified using High-Performance Liquid Chromatography (HPLC).
-
Analytical Method for Purity and Degradation Product Quantification
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: A known concentration of the this compound sample is prepared in a dry, aprotic solvent (e.g., acetonitrile) immediately before analysis to prevent degradation.
-
Quantification: The percentage of the active ingredient and impurities is calculated based on the area of the corresponding peaks in the chromatogram.
Characterization of Degradation Products
-
Objective: To identify the chemical structures of the major degradation products.
-
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products such as methyl isocyanate. The pyrolytic decomposition of this compound is known to produce methyl isocyanate and hydrogen chloride.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify non-volatile degradation products formed in the presence of trace moisture, such as 1,3-dimethylurea.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of isolated degradation products.
-
Visualized Experimental Workflow and Degradation Pathway
To further clarify the experimental process and the chemical transformations involved, the following diagrams are provided.
Caption: Experimental workflow for the comparative stability study.
Caption: Potential degradation pathways of this compound.
Conclusion
Based on the illustrative data, this compound from Supplier B demonstrates the highest stability under accelerated conditions, characterized by a slower rate of degradation and lower formation of impurities over the four-week period. Conversely, the product from Supplier C shows the most rapid degradation.
It is critical for researchers to recognize that the stability of this compound can be influenced by various factors, including the manufacturing process, impurity profile, and packaging. As some suppliers, like Sigma-Aldrich, sell this product "as-is" without providing analytical data, it is incumbent upon the end-user to perform their own quality and stability assessments.[6][7] The protocols and data presented in this guide offer a framework for conducting such evaluations to ensure the integrity of starting materials in research and development.
References
- 1. This compound-Application_Chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 6452-47-7 [chemicalbook.com]
- 4. This compound CAS#: 6452-47-7 [m.chemicalbook.com]
- 5. CN103848768A - Application method of methylamino formyl chloride decomposition tail gas hydrogen chloride in cartap synthesis - Google Patents [patents.google.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of SN1 and SN2 Reaction Pathways in Carbamoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the nucleophilic substitution reactions of carbamoyl chlorides, offering a detailed comparison of SN1 and SN2 pathways supported by experimental data and protocols.
Carbamoyl chlorides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. Their reactivity is central to the formation of carbamates, ureas, and other valuable functional groups. The nucleophilic substitution at the carbonyl carbon of carbamoyl chlorides can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the operative mechanism being highly dependent on the substrate structure, nucleophile, and solvent conditions. This guide provides an in-depth comparative study of these two pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.
Mechanistic Overview: SN1 vs. SN2 Pathways
The substitution reaction at the carbonyl carbon of a carbamoyl chloride involves the displacement of the chloride leaving group by a nucleophile. The key distinction between the SN1 and SN2 mechanisms lies in the timing of the bond-breaking and bond-forming steps.
The SN1 (Substitution Nucleophilic Unimolecular) pathway is a two-step mechanism. The first and rate-determining step involves the slow ionization of the carbamoyl chloride to form a planar, resonance-stabilized acylium ion intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by bulky substituents on the nitrogen atom, polar protic solvents that can stabilize the ionic intermediate, and weak nucleophiles. The solvolysis of many N,N-disubstituted carbamoyl chlorides is a classic example of an SN1 reaction.[1][2][3][4]
The SN2 (Substitution Nucleophilic Bimolecular) pathway is a concerted, one-step mechanism. The nucleophile attacks the carbonyl carbon at the same time as the chloride ion departs. This pathway involves a single transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbonyl carbon. The reaction rate is dependent on the concentration of both the carbamoyl chloride and the nucleophile.[2] This mechanism is favored by unhindered carbamoyl chlorides, strong nucleophiles, and polar aprotic solvents that do not solvate the nucleophile as strongly as protic solvents. Reactions of carbamoyl chlorides with potent nucleophiles like amines in non-polar solvents often proceed via an SN2 mechanism.[2]
Quantitative Comparison of Reaction Parameters
The choice between the SN1 and SN2 pathway is dictated by a combination of electronic and steric factors, as well as the reaction environment. The following tables summarize key quantitative data that highlight these differences.
Table 1: Kinetic Data for Solvolysis (Primarily SN1) of N,N-Dialkylcarbamoyl Chlorides
| Carbamoyl Chloride | Solvent | Relative Rate Constant (k_rel) | Activation Energy (Ea, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) | Reference |
| N,N-Dimethylcarbamoyl Chloride | 80% Ethanol | 1.0 | - | - | [1] |
| N,N-Diethylcarbamoyl Chloride | 80% Ethanol | 4.2 | - | - | [1] |
| N,N-Dimethylcarbamoyl Chloride | 100% Methanol | 1.0 | - | - | [1] |
| N,N-Diethylcarbamoyl Chloride | 100% Methanol | 6.6 | - | - | [1] |
| N,N-Dimethylcarbamoyl Chloride | Water | - | 20.63 | +3.50 | [5] |
| N,N-Dipropylcarbamoyl Chloride | 50% Ethanol | - | - | +2.6 | [5] |
| N,N-Diisopropylcarbamoyl Chloride | 50% Ethanol | - | - | -37.8 | [5] |
The data in Table 1 illustrates that increasing the steric bulk of the N-alkyl groups (from methyl to ethyl) accelerates the solvolysis rate, which is consistent with the stabilization of the developing positive charge on the acylium ion intermediate in the SN1 pathway. The positive entropy of activation for the hydrolysis of N,N-dimethylcarbamoyl chloride further supports a dissociative, SN1-like mechanism.[5] Conversely, the highly negative entropy of activation for the diisopropyl derivative suggests a more ordered transition state, possibly with a greater degree of solvent participation.
Table 2: Kinetic Data for Bimolecular Reactions (SN2) of Carbamoyl Chlorides
| Carbamoyl Chloride | Nucleophile | Solvent | Second-Order Rate Constant (k₂) | Reference |
| N,N-Dimethylcarbamoyl Chloride | 2-Methylpiperidine | Benzene | 1.4 x 10⁻³ L·mol⁻¹·s⁻¹ (approx.) | [2] |
| N,N-Dimethylcarbamoyl Chloride | Aniline | - | - | [6] |
| Phenyl Chloroformate | Aniline | Methanol | 40-fold more sensitive to amine than benzoyl chloride | [7] |
The data for SN2 reactions is less abundant in the literature, reflecting the prevalence of the SN1 pathway in solvolysis. However, the available data clearly indicates that in the presence of strong nucleophiles and in less polar solvents, a bimolecular mechanism can dominate. The second-order rate constant for the reaction of N,N-dimethylcarbamoyl chloride with an amine in benzene provides clear evidence for an SN2 pathway.[2]
Factors Influencing the Reaction Pathway
The competition between SN1 and SN2 mechanisms is a delicate balance of several factors. Understanding these factors is crucial for controlling the outcome of reactions involving carbamoyl chlorides.
Experimental Protocols
Reproducible and accurate kinetic data are the cornerstone of mechanistic studies. Below are detailed methodologies for investigating the SN1 and SN2 reaction pathways of carbamoyl chlorides.
Protocol 1: Determination of SN1 Solvolysis Kinetics by Conductometry
This method is suitable for following the rate of solvolysis in polar solvents where the reaction produces ions.
Materials:
-
Carbamoyl chloride of interest (e.g., N,N-dimethylcarbamoyl chloride)
-
High-purity solvent (e.g., 80:20 ethanol:water)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of the carbamoyl chloride in a dry, inert solvent (e.g., acetone).
-
Equilibrate the reaction solvent in the water bath to the desired temperature (e.g., 25.0 °C).
-
Place a known volume of the equilibrated solvent into a reaction vessel equipped with the conductivity probe and a magnetic stir bar.
-
Initiate the reaction by injecting a small, known volume of the carbamoyl chloride stock solution into the stirred solvent.
-
Record the conductivity at regular time intervals until the reading stabilizes, indicating the completion of the reaction.
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t.
Protocol 2: Determination of SN2 Reaction Kinetics by Titration or Spectroscopy
This method is suitable for following the rate of reaction with a nucleophile, such as an amine, in a non-polar solvent.
Materials:
-
Carbamoyl chloride of interest
-
Nucleophile (e.g., a secondary amine)
-
Anhydrous, non-polar solvent (e.g., benzene or toluene)
-
Standardized acid solution (for titration) or a suitable spectrophotometer
-
Thermostated reaction vessel
-
Syringes for precise liquid handling
Procedure (Titration Method):
-
Prepare solutions of the carbamoyl chloride and the nucleophile of known concentrations in the anhydrous solvent.
-
Equilibrate the solutions to the desired reaction temperature in the thermostated vessel.
-
Initiate the reaction by mixing the two solutions.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a known excess of acid to neutralize the unreacted amine).
-
Back-titrate the excess acid with a standardized base to determine the concentration of the amine at that time point.
-
The second-order rate constant (k₂) can be determined by plotting 1/[Amine] versus time, which should yield a straight line with a slope equal to k₂.
Procedure (Spectroscopic Method):
-
If either the reactant or the product has a distinct chromophore, the reaction progress can be monitored using UV-Vis or IR spectroscopy.
-
Prepare the reaction mixture as described above directly in a thermostated cuvette.
-
Record the absorbance at a characteristic wavelength over time.
-
Use the Beer-Lambert law to convert absorbance data to concentration and then apply the appropriate integrated rate law to determine the rate constant.
Conclusion
The reactivity of carbamoyl chlorides is a fascinating area of study with significant practical implications. While the SN1 pathway is generally favored in solvolytic reactions of N,N-disubstituted carbamoyl chlorides, the SN2 mechanism becomes competitive and even dominant under conditions of high nucleophile concentration and in less polar solvents. A thorough understanding of the factors that govern the choice between these two pathways is essential for researchers and professionals in drug development and chemical synthesis to effectively control reaction outcomes and optimize the synthesis of target molecules. The experimental protocols provided herein offer a robust framework for further investigation into the nuanced reactivity of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Tipping Point of Synthesis: A Cost-Effectiveness Showdown of Methylaminoformyl Chloride and its Alternatives in Large-Scale Production
For researchers, scientists, and drug development professionals, the choice of a carbamoylating agent in large-scale synthesis is a critical decision, balancing on the fine edge of cost, efficiency, and safety. This guide provides an objective comparison of methylaminoformyl chloride against its primary alternatives—methyl isocyanate and dimethyl carbonate—in the industrial production of carbamate compounds, exemplified by the widely used pesticide, carbofuran. Through an examination of experimental data, synthesis workflows, and economic factors, this report aims to illuminate the most cost-effective and sustainable pathways for large-scale carbamate manufacturing.
This compound, synthesized from methylamine and the notoriously hazardous phosgene, serves as a key intermediate in the production of numerous carbamate pesticides and pharmaceuticals.[1] Its utility is intrinsically linked to the broader landscape of carbamoylation chemistry, a field dominated by concerns over the handling of toxic reagents like phosgene and methyl isocyanate (MIC).[2][3] The tragic industrial accident in Bhopal, involving a massive leak of MIC, underscored the dire need for safer alternatives and has driven the exploration of greener synthetic routes.[4]
This guide will delve into the practical realities of employing this compound versus its main competitors. We will analyze the synthesis of carbofuran as a representative case study, comparing the traditional phosgene/methylaminoformyl chloride and MIC routes with the more contemporary and environmentally benign dimethyl carbonate (DMC) pathway.
Comparative Analysis of Carbamoylation Reagents
The selection of a carbamoylating agent for industrial-scale synthesis hinges on a triad of factors: raw material cost, reaction yield and efficiency, and the often-substantial costs associated with safety and handling of hazardous materials. The following tables provide a quantitative comparison of this compound, methyl isocyanate, and dimethyl carbonate.
Table 1: Reagent Cost Comparison
| Reagent | Typical Industrial Price (per kg) | Precursors | Key Cost Drivers |
| This compound | Not readily available for bulk purchase; synthesized in-situ | Methylamine, Phosgene | High cost and extreme toxicity of phosgene, requiring specialized handling and infrastructure.[1][2][3] |
| Methyl Isocyanate (MIC) | ~$2.28 | Methylamine, Phosgene | High toxicity necessitating stringent safety protocols and specialized storage, driving up operational costs.[5][6][7] |
| Dimethyl Carbonate (DMC) | ~$0.60 | Methanol, Carbon Dioxide or Urea | Relatively low-cost and abundant feedstocks; greener production routes are being developed.[8][9][10][11] |
Table 2: Performance in Carbofuran Synthesis
| Reagent/Method | Reported Yield | Reaction Conditions | Throughput Considerations |
| This compound (in-situ) | High (qualitative) | Reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with phosgene and methylamine. | In-situ generation can be complex to control on a large scale. |
| Methyl Isocyanate (MIC) | 95-98% | Reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with MIC in the presence of a tertiary amine catalyst.[12] | High yields and straightforward reaction, but handling of highly toxic MIC is a major bottleneck. |
| Dimethyl Carbonate (DMC) | Yields are generally lower and require catalysts and more forcing conditions compared to isocyanate-based routes. | Transesterification reaction with 2,3-dihydro-2,2-dimethyl-7-benzofuranol, often requiring a catalyst and higher temperatures. | Slower reaction rates can impact throughput; however, the process is inherently safer. |
Experimental Protocols for Carbofuran Synthesis
To provide a concrete basis for comparison, the following are generalized experimental protocols for the synthesis of carbofuran using the different carbamoylating agents, based on information from patent literature.
Protocol 1: Carbofuran Synthesis via Methyl Isocyanate
This method involves the direct reaction of the precursor phenol with methyl isocyanate.
-
Reaction Setup: A solution of 2,3-dihydro-2,2-dimethyl-7-benzofuranol is prepared in an inert solvent such as benzene or toluene in a suitable reactor.
-
Catalyst Addition: A tertiary amine catalyst, for example, triethylamine, is added to the solution.
-
MIC Addition: Methyl isocyanate is carefully added to the reaction mixture.
-
Reaction: The mixture is heated under reflux for several hours (e.g., 3-4 hours at 80°C) to drive the reaction to completion.[12]
-
Workup: After the reaction, the solvent is typically removed by distillation. The crude carbofuran can then be purified, for instance, by washing with water and recrystallization. A yield of 95% has been reported for this step.[12] A Chinese patent suggests a process modification that can increase the yield to over 98%.
Protocol 2: Carbofuran Synthesis via this compound (in-situ from Phosgene)
This route avoids the direct use of methyl isocyanate but involves the highly toxic phosgene.
-
Phosgenation: 2,3-dihydro-2,2-dimethyl-7-benzofuranol is reacted with phosgene to form a chloroformate intermediate. This step is highly hazardous and requires specialized equipment and safety measures.
-
Amination: The resulting chloroformate is then reacted with methylamine to produce carbofuran.
-
Workup: The product is isolated and purified. This method is generally considered more complex and hazardous on a large scale compared to the MIC route due to the handling of phosgene.
Protocol 3: Carbofuran Synthesis via Dimethyl Carbonate (A Greener Alternative)
This approach represents a move towards more sustainable and safer chemical manufacturing.
-
Reaction Setup: 2,3-dihydro-2,2-dimethyl-7-benzofuranol is mixed with an excess of dimethyl carbonate, which can also serve as the solvent.
-
Catalyst: A suitable catalyst, such as a base or a specific organometallic complex, is added to the mixture.
-
Reaction: The reaction is typically carried out at elevated temperatures to facilitate the transesterification process.
Visualizing the Synthesis and Mechanism of Action
To better understand the chemical transformations and the biological target of carbofuran, the following diagrams are provided.
Carbofuran, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[14][15] This enzyme is crucial for the proper functioning of the nervous system in both insects and mammals, as it breaks down the neurotransmitter acetylcholine.
The Verdict on Cost-Effectiveness
While a definitive, universally applicable cost-per-kilogram analysis is challenging due to fluctuating raw material prices and proprietary industrial processes, a clear trend emerges from the available data.
-
Methyl Isocyanate Route: Historically, this has been a favored route for its high yields and reaction efficiency.[12] The relatively low price of MIC contributes to its appeal from a purely chemical cost perspective. However, the extreme toxicity and volatility of MIC necessitate substantial investment in specialized handling, storage, and emergency preparedness infrastructure, significantly increasing the overall operational cost and posing considerable risk to workers and the surrounding community.[5][6]
-
This compound Route: The in-situ generation of this compound from phosgene and methylamine avoids the storage of large quantities of MIC. However, this advantage is largely offset by the use of phosgene, a chemical warfare agent that is also highly toxic and corrosive.[3][16] The safety and handling costs associated with phosgene are comparable to, if not greater than, those for MIC.[2] This route is therefore unlikely to offer a significant cost-effectiveness advantage over the MIC route and carries similar, if not greater, safety burdens.
-
Dimethyl Carbonate Route: From a raw material cost and safety perspective, the DMC route is unequivocally superior. DMC is significantly cheaper than MIC and is considered a green reagent due to its low toxicity and biodegradability.[8][9][10][11][13] The primary challenge for the widespread adoption of DMC in large-scale carbamate synthesis lies in its lower reactivity compared to isocyanates. This often translates to the need for catalysts, higher reaction temperatures, and potentially longer reaction times, which can impact throughput and energy costs. However, ongoing research into more efficient catalytic systems is likely to further enhance the economic viability of this route.
Conclusion: A Shift Towards Greener and Safer Synthesis
In the final analysis, while the methyl isocyanate route may appear competitive based on reagent cost and yield, the intangible yet substantial costs and risks associated with its extreme toxicity make it a less favorable option in the long term, especially in a regulatory environment that increasingly prioritizes safety and environmental sustainability. The use of this compound, tied to the hazardous precursor phosgene, offers little to no advantage in this regard.
Dimethyl carbonate emerges as the most promising alternative for the future of large-scale carbamate synthesis. Its low cost, favorable safety profile, and green credentials present a compelling case for its adoption. While challenges in reaction efficiency remain, the potential for significant long-term cost savings—driven by reduced safety-related expenditures and a more sustainable supply chain—positions DMC as the cornerstone of a more cost-effective and responsible approach to carbamate production. For researchers and drug development professionals, focusing on optimizing DMC-based synthetic routes represents a strategic investment in a safer, more economical, and environmentally conscious future for the chemical industry.
References
- 1. This compound | 6452-47-7 [amp.chemicalbook.com]
- 2. Key to Chemical Industriesâ Sustainable Future? | Kobe University News site [kobe-u.ac.jp]
- 3. epa.gov [epa.gov]
- 4. Bhopal disaster - Wikipedia [en.wikipedia.org]
- 5. isocyanates prices: Best Deals & Suppliers 2025 [accio.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Methyl Isocyanate at Best Price in Vapi, Gujarat | Triveni Interchem Pvt. Ltd. [tradeindia.com]
- 8. DiMethyl Carbonate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 9. Dimethyl Carbonate Price, 2025 Dimethyl Carbonate Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. echemi.com [echemi.com]
- 12. CN104529963A - Production method for increasing yield of carbofuran (active pharmaceutical ingredient) to 98% - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of carbofuran and deltamethrin on acetylcholinesterase activity in brain and muscle of the common carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. gov.uk [gov.uk]
A Comparative Guide to the Evolving Applications of N-Methylcarbamoyl Chloride in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of efficient and versatile reagents is paramount to the successful synthesis of complex molecular architectures. N-methylcarbamoyl chloride, a reactive and readily available building block, has long been a staple for the introduction of the N-methylcarbamoyl moiety. However, recent advancements have expanded its utility beyond traditional carbamoylation, venturing into the realm of transition-metal catalysis and novel heterocyclic synthesis. This guide provides a comprehensive literature review of these novel applications, offering an objective comparison with alternative reagents, supported by experimental data and detailed protocols.
Traditional and Novel Applications of N-Methylcarbamoyl Chloride
N-methylcarbamoyl chloride is a versatile reagent primarily utilized for the carbamoylation of a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to furnish the corresponding carbamates, ureas, and thiocarbamates. These functional groups are integral components of numerous pharmaceuticals, agrochemicals, and materials.
A notable application of N-substituted carbamoyl chlorides is in the synthesis of the anti-Alzheimer's drug, Rivastigmine. The synthesis involves the reaction of (S)-3-(1-(dimethylamino)ethyl)phenol with N-ethyl-N-methylcarbamoyl chloride to form the carbamate linkage.
Beyond its traditional role, recent research has unveiled the potential of N-methylcarbamoyl chloride in transition metal-catalyzed reactions. These novel applications leverage the reactivity of the carbon-chlorine bond, enabling the construction of complex molecular scaffolds. Carbamoyl chlorides can participate in a diverse range of transformations, including radical-initiated reactions, cross-coupling and annulation reactions, and C-H functionalization, providing access to amide-functionalized organic frameworks.
Performance Comparison with Alternative Reagents
The choice of a carbamoylating agent is often dictated by factors such as substrate scope, reaction conditions, yield, and safety considerations. N-methylcarbamoyl chloride is frequently compared with other reagents for the introduction of the N-methylcarbamoyl group.
| Reagent/Method | Typical Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| N-Methylcarbamoyl Chloride | Alcohols, Phenols, Amines | Base (e.g., Triethylamine, Pyridine) or Lewis Acid (e.g., ZnCl₂) | Dichloromethane, Toluene, Acetonitrile | 0 - 110 | 70-95 | Readily available, high reactivity, broad substrate scope. | Moisture sensitive, generates HCl byproduct. |
| Methyl Isocyanate | Alcohols, Amines | Often catalyst-free or base-catalyzed | Aprotic solvents | Room Temperature | 85-98 | High reactivity, no HCl byproduct. | Extremely toxic and volatile, requires careful handling. |
| N,N'-Carbonyldiimidazole (CDI) + Methylamine | Alcohols, Amines | - | THF, DMF | Room Temperature - 80 | 75-90 | Milder conditions, avoids corrosive byproducts. | Can be slower, requires in-situ formation of the active species. |
| Chloroformates + Methylamine | Alcohols, Amines | Base (e.g., Pyridine) | Dichloromethane | 0 - Room Temperature | 80-95 | Good reactivity, readily available starting materials. | Chloroformates can be toxic and moisture-sensitive. |
| Urea (as a source of isocyanate) | Alcohols, Amines | Lewis Acid (e.g., In(OTf)₃) | Toluene | 80-110 | 60-85 | Inexpensive and safe starting material. | Often requires higher temperatures and longer reaction times. |
Experimental Protocols
General Procedure for the Synthesis of a Carbamate using N-Methylcarbamoyl Chloride
This protocol describes a general method for the synthesis of a carbamate by reacting N-methylcarbamoyl chloride with an alcohol in the presence of a base to neutralize the generated HCl.
Materials:
-
Anhydrous alcohol
-
N-methylcarbamoyl chloride
-
Anhydrous triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Under an inert atmosphere, dissolve the anhydrous alcohol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-methylcarbamoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) or LC-MS analysis indicates the completion of the reaction.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Zinc Chloride-Catalyzed Synthesis of Carbamates
This method provides an alternative for substrates that may be sensitive to basic conditions, utilizing a Lewis acid catalyst.
Materials:
-
Substituted phenol or alcohol
-
N-methylcarbamoyl chloride
-
Zinc chloride (ZnCl₂)
-
Anhydrous toluene
Procedure:
-
To a stirred solution of the substituted phenol or alcohol (1.0 equivalent) in anhydrous toluene, add N-methylcarbamoyl chloride (1.0-1.2 equivalents).
-
Add zinc chloride (catalytic amount, e.g., 10 mol%) to the reaction mixture.
-
Heat the reaction mixture to a specific temperature (e.g., 110 °C) and stir for several hours (e.g., 12-13 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Caption: General workflow for base-mediated carbamoylation.
Caption: Experimental workflow for carbamate synthesis.
Conclusion
N-methylcarbamoyl chloride remains a highly relevant and versatile reagent in organic chemistry. While its traditional role in carbamoylation is well-established and offers a reliable method for the synthesis of carbamates and ureas, its emerging applications in transition metal-catalyzed reactions are opening new avenues for the construction of complex molecules. The choice between N-methylcarbamoyl chloride and its alternatives will depend on the specific requirements of the synthesis, including scalability, cost, safety, and desired reaction conditions. For many applications, the balance of reactivity, availability, and broad substrate scope makes N-methylcarbamoyl chloride an excellent choice for researchers and drug development professionals.
comparing catalytic vs. non-catalytic methods for reactions with methylaminoformyl chloride
For Researchers, Scientists, and Drug Development Professionals
Methylaminoformyl chloride (MAC) is a versatile reagent in organic synthesis, primarily utilized for the introduction of a methylcarbamoyl group. This functional group is a key component in numerous pharmaceuticals and agrochemicals. The reactivity of MAC with nucleophiles, such as amines and alcohols, can be modulated through the use of catalysts. This guide provides an objective comparison of catalytic and non-catalytic methods for reactions involving this compound, supported by experimental data and detailed protocols to inform methodological choices in a laboratory setting.
Performance Comparison: Catalytic vs. Non-Catalytic Methods
The primary distinction between catalytic and non-catalytic approaches lies in reaction efficiency, conditions, and substrate scope. Non-catalytic methods often necessitate harsher conditions, such as elevated temperatures, and may require a stoichiometric amount of base to neutralize the hydrogen chloride byproduct. In contrast, catalytic methods, particularly those employing Lewis acids, can proceed under milder conditions with improved yields and reaction rates.
Quantitative Data Summary
The following tables summarize the key performance indicators for representative reactions of this compound with an amine (aniline) and an alcohol (methanol) under both non-catalytic and catalytic conditions.
| Reaction with Aniline | Method | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Formation of N-Methyl-N'-phenylurea | Non-Catalytic | None | Triethylamine | Toluene | Reflux | 5 | ~91[1] |
| Catalytic | Zinc Chloride | None | Toluene | 80 | 3 | >95 (estimated) |
| Reaction with Methanol | Method | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Formation of Methyl N-methylcarbamate | Non-Catalytic | None | Pyridine | Dichloromethane | 25 | 12 | ~70 (estimated) |
| Catalytic | Zinc Chloride | None | Toluene | 25 | 2 | >90[2][3] |
Note: Estimated yields are based on typical outcomes for similar reactions due to the absence of specific literature data for these exact reactions.
Reaction Pathways and Mechanisms
The fundamental reaction of this compound with a nucleophile involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.
Non-Catalytic Pathway
In the absence of a catalyst, the reaction relies on the inherent nucleophilicity of the substrate (amine or alcohol) and the electrophilicity of the carbonyl carbon in this compound. For amines, the reaction is generally facile. With alcohols, which are weaker nucleophiles, the reaction is slower and often requires a base to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl produced.
Catalytic Pathway (Lewis Acid)
Lewis acid catalysts, such as zinc chloride, enhance the electrophilicity of the carbonyl carbon of this compound by coordinating to the carbonyl oxygen. This activation facilitates the attack by even weak nucleophiles like alcohols, leading to faster reaction rates and higher yields under milder conditions.
Experimental Protocols
Non-Catalytic Acylation of Aniline
Objective: To synthesize N-methyl-N'-phenylurea from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine
-
Toluene, anhydrous
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous toluene.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous toluene to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Catalytic Acylation of Methanol
Objective: To synthesize methyl N-methylcarbamate from this compound and methanol using a zinc chloride catalyst.
Materials:
-
This compound
-
Methanol, anhydrous
-
Zinc chloride (ZnCl₂), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of anhydrous methanol (1.2 eq.) in anhydrous toluene in a round-bottom flask, add anhydrous zinc chloride (0.5 eq.) at room temperature under an inert atmosphere.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous toluene to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Conclusion
The choice between catalytic and non-catalytic methods for reactions with this compound depends on the specific requirements of the synthesis. For robust and highly nucleophilic substrates like many amines, non-catalytic methods in the presence of a base can provide high yields. However, for less reactive nucleophiles such as alcohols, or when milder reaction conditions are paramount, a catalytic approach using a Lewis acid like zinc chloride offers significant advantages in terms of reaction rate, yield, and overall efficiency. The provided protocols serve as a starting point for the development of specific synthetic procedures tailored to the needs of the researcher.
References
- 1. CN102924336A - A kind of preparation N-methyl-N', the method for N'-diphenylurea - Google Patents [patents.google.com]
- 2. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Methylaminoformyl Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like methylaminoformyl chloride is paramount. This guide provides essential safety and logistical information, outlining the procedural steps for its proper disposal to ensure a safe laboratory environment and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with its properties and hazards. Adherence to strict safety protocols is mandatory to mitigate risks.
A. Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] The following PPE must be worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Chemical-resistant gloves that have been inspected prior to use.[1]
-
Body Protection: A lab coat, and for larger quantities or increased risk of exposure, fire/flame resistant and impervious clothing should be worn.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1]
B. Safe Handling Practices:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
This substance is sensitive to air, moisture, and is hygroscopic.[2]
II. Properties and Hazards of this compound
Understanding the chemical and physical properties of this compound is essential for its safe management.
| Property | Value | Citation |
| Physical State | Solid | [1] |
| Color | White to Off-White | [1][2] |
| Melting Point | 45°C | [1][2] |
| Boiling Point | 93°C (decomposes) | [1][2] |
| Hazards | Acute toxicity (oral), causes skin irritation | [3][4] |
| Reactivity | Reacts with water, alcohols, and amines | [5][6] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2][7] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical destruction facility.[1] For small spills or residual amounts, a quenching process can be employed before collection for disposal. Acyl chlorides, in general, react vigorously with nucleophiles like water, alcohols, and amines.[5][6]
A. Quenching Small Residual Amounts:
This procedure should only be performed for small, manageable quantities by trained personnel.
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Work in a certified chemical fume hood.
-
Have a neutralizing agent (such as sodium bicarbonate for acidic byproducts) and spill kit readily available.
-
-
Quenching Agent Selection:
-
Alcohol-Based Quenching: Slowly add the this compound to a suitable alcohol like methanol or ethanol.[6] This reaction will produce a more stable ester. This is often a safer and more controlled reaction than using water.[6]
-
Water Quenching: With extreme caution, slowly add the this compound to a large excess of cold water with stirring.[6] This will hydrolyze it to the corresponding carboxylic acid and generate hydrochloric acid.[8] Be prepared for a potentially vigorous reaction.[5][6]
-
Amine Quenching: Addition to an amine solution will result in the formation of a stable amide.[6][8]
-
-
Execution:
-
Neutralization and Collection:
-
After the reaction is complete, neutralize the resulting solution if necessary.
-
Collect the quenched material in a suitable, labeled waste container.
-
B. Disposal of Bulk Quantities and Quenched Waste:
-
Collection and Storage: All waste, whether quenched or in its original form, must be collected in a suitable, closed, and properly labeled container.[1]
-
Licensed Disposal: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or the environment.[1]
-
Container Decontamination: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.[1]
IV. Accidental Release Measures
In the event of a spill, follow these emergency procedures:
-
Evacuation: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Ventilation: Ensure adequate ventilation.[1]
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains.[1]
-
Cleanup:
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 6452-47-7 [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. This compound | 6452-47-7 [sigmaaldrich.com]
- 8. savemyexams.com [savemyexams.com]
Personal protective equipment for handling Methylaminoformyl chloride
Essential Safety and Handling Guide for Methylaminoformyl Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like this compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
This compound is a white to off-white solid with a melting point of 45°C. It is crucial to handle this compound with care, as it is classified as harmful if swallowed.[1] Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and emergency protocols is mandatory to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive selection of PPE is required to prevent skin and eye contact, as well as respiratory exposure. The following table summarizes the necessary equipment.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical impermeable gloves | EU Directive 89/686/EEC, EN 374 |
| Body Protection | Fire/flame resistant and impervious clothing | - |
| Respiratory | Full-face respirator | NIOSH approved |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for the safe handling of this compound.
-
Preparation :
-
Ensure a well-ventilated handling area, preferably a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Verify that emergency equipment, including a safety shower and eyewash station, is accessible and operational.
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before handling the chemical.
-
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work area.
-
Emergency and Decontamination Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Decontamination:
-
Evacuate and Secure : Evacuate personnel from the immediate spill area and remove all sources of ignition.[1]
-
Containment : Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup :
-
For small spills, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Avoid generating dust during cleanup.
-
First Aid Measures:
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician.[1]
-
Eye Contact : Rinse with pure water for at least 15 minutes and seek immediate medical attention.[1]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste : The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Container Disposal : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]
-
Regulations : All disposal methods must be in accordance with applicable local, state, and federal laws and regulations.[1]
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
